3-(4-Fluorobenzylamino)-1-propanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUANPVZFFZNHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404506 | |
| Record name | 3-(4-fluorobenzylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161798-73-8 | |
| Record name | 3-(4-fluorobenzylamino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(4-fluorophenyl)methyl]amino}propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluorobenzylamino)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(4-Fluorobenzylamino)-1-propanol, a molecule of interest in medicinal chemistry and drug development. This document collates available data and provides detailed theoretical and practical information regarding its synthesis, purification, and analytical characterization. Due to the limited publicly available experimental data for this specific compound, this guide leverages established chemical principles and data from structurally related molecules to provide a robust predictive profile. This includes predicted physical properties, detailed experimental protocols for its synthesis and purification, and expected analytical signatures in modern spectroscopic techniques.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride |
| IUPAC Name | 3-[(4-Fluorobenzyl)amino]propan-1-ol | 3-[(4-Fluorobenzyl)amino]propan-1-ol hydrochloride |
| Molecular Formula | C₁₀H₁₄FNO | C₁₀H₁₅ClFNO |
| Molecular Weight | 183.22 g/mol | 219.68 g/mol [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | Predicted: White to off-white solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Predicted: Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane). Limited solubility in water. | Predicted: Soluble in water and polar protic solvents. |
| CAS Number | 144334-06-5 | 144334-07-6 |
Experimental Protocols
Synthesis: Reductive Amination
A common and efficient method for the synthesis of this compound is the reductive amination of 4-fluorobenzaldehyde with 3-amino-1-propanol. This reaction proceeds in two main steps: the formation of a Schiff base (imine) intermediate, followed by its reduction to the secondary amine.
Reaction Scheme:
Figure 1: Synthesis of this compound via reductive amination.
Materials:
-
4-Fluorobenzaldehyde
-
3-Amino-1-propanol
-
Methanol (or another suitable alcohol)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent (e.g., Sodium triacetoxyborohydride)
-
Glacial acetic acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and 3-amino-1-propanol (1.1 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified using standard laboratory techniques.
Method 1: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane/methanol can be effective. The polarity of the eluent should be optimized based on TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the prepared silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Method 2: Recrystallization (for the hydrochloride salt)
If the hydrochloride salt is desired, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent. The resulting precipitate can then be recrystallized from a solvent system such as ethanol/diethyl ether.
Figure 2: Purification workflow for this compound and its conversion to the hydrochloride salt.
Analytical Characterization
The structure and purity of this compound can be confirmed by a combination of spectroscopic methods. The following are predicted spectra based on the chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ ~ 7.30-7.25 (m, 2H): Aromatic protons ortho to the fluorine atom.
-
δ ~ 7.05-6.95 (m, 2H): Aromatic protons meta to the fluorine atom.
-
δ ~ 3.80 (s, 2H): Benzylic protons (-CH₂-Ar).
-
δ ~ 3.70 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
δ ~ 2.80 (t, 2H): Methylene protons adjacent to the nitrogen atom (-NH-CH₂-).
-
δ ~ 1.80 (quint, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ ~ 2.5-1.5 (br s, 2H): Amine and hydroxyl protons (N-H and O-H). These signals are broad and their chemical shift can vary depending on concentration and temperature. They may exchange with D₂O.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~ 163-160 (d, ¹JCF): Aromatic carbon attached to fluorine.
-
δ ~ 135 (s): Quaternary aromatic carbon of the benzyl group.
-
δ ~ 130 (d): Aromatic carbons ortho to the fluorine atom.
-
δ ~ 115 (d): Aromatic carbons meta to the fluorine atom.
-
δ ~ 62: Methylene carbon attached to the hydroxyl group (-CH₂-OH).
-
δ ~ 53: Benzylic carbon (-CH₂-Ar).
-
δ ~ 49: Methylene carbon attached to the nitrogen atom (-NH-CH₂-).
-
δ ~ 31: Methylene carbon in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Characteristics |
| 3400-3200 | O-H stretch (alcohol) | Strong | Broad due to hydrogen bonding. |
| 3400-3300 | N-H stretch (secondary amine) | Medium | May be overlapped with the O-H stretch.[2][3][4] |
| 3100-3000 | C-H stretch (aromatic) | Medium | |
| 2950-2850 | C-H stretch (aliphatic) | Strong | |
| 1610-1590, 1510-1490 | C=C stretch (aromatic ring) | Medium | Two to three bands are expected. |
| 1230-1210 | C-F stretch (aryl fluoride) | Strong | |
| 1150-1050 | C-O stretch (primary alcohol) | Strong | |
| 1125-1085 | C-N stretch (aliphatic amine) | Medium |
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 184.2. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the following key fragment ions:
-
Loss of H₂O: [M+H - H₂O]⁺ at m/z 166.2.
-
Loss of the propanol side chain: Formation of the 4-fluorobenzylaminium ion at m/z 124.1.
-
Formation of the 4-fluorobenzyl cation: A prominent peak at m/z 109.1 due to the stable benzylic carbocation.[5][6]
Figure 3: Predicted mass spectrometry fragmentation pathway for this compound.
Biological Activity and Signaling Pathways
There is limited specific information available in the scientific literature regarding the biological activity and mechanism of action of this compound. However, based on its structural similarity to other N-benzylamino-propanol derivatives, it may exhibit certain biological effects. For instance, some N-benzylamino-propanol compounds have been investigated for their potential cytotoxic activities.
Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.
Figure 4: Proposed logical relationship for future investigation of the biological activity of this compound.
Conclusion
This technical guide provides a detailed theoretical and predictive overview of the chemical properties and handling of this compound. While experimental data for this specific molecule is sparse, the provided protocols for synthesis, purification, and the predicted analytical data offer a solid foundation for researchers and scientists working with this compound. Further experimental validation of these properties and exploration of its biological activities are warranted to fully understand its potential in drug development and other scientific applications.
References
- 1. 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride | 144334-07-6 | Benchchem [benchchem.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-(4-Fluorobenzylamino)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorobenzylamino)-1-propanol, a molecule of interest in medicinal chemistry and drug development. While a definitive CAS number for the free base form of this compound remains elusive in publicly accessible databases, its hydrochloride salt is identified by the CAS number 144334-07-6. This document collates available data on its chemical identity, predicted properties, and potential synthetic approaches, drawing from analogous compounds and related literature. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and structurally similar compounds.
Chemical Identity and Properties
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source |
| IUPAC Name | 3-[(4-Fluorobenzyl)amino]propan-1-ol | - |
| CAS Number (HCl salt) | 144334-07-6 | [1] |
| Molecular Formula | C₁₀H₁₄FNO | [2] |
| Molecular Weight | 183.22 g/mol | Calculated |
| Monoisotopic Mass | 183.10594 Da | [2] |
| SMILES | C1=CC(=CC=C1CNCCCO)F | [2] |
| InChI | InChI=1S/C10H14FNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2 | [2] |
| InChIKey | WUANPVZFFZNHAA-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 1.1 | [2] |
Note: The majority of the physicochemical data is predicted and has not been experimentally verified in the available literature.
Synthesis and Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a general and plausible synthetic route can be inferred from standard organic chemistry principles and protocols for analogous compounds.
Proposed Synthetic Pathway: Reductive Amination
A common and efficient method for the synthesis of secondary amines is reductive amination. This approach would involve the reaction of 3-amino-1-propanol with 4-fluorobenzaldehyde in the presence of a reducing agent.
Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard reductive amination procedures. This protocol has not been experimentally validated for this specific synthesis and should be adapted and optimized by qualified personnel.
-
Schiff Base Formation: To a solution of 3-amino-1-propanol (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane) is added 4-fluorobenzaldehyde (1.0-1.2 eq). The mixture is stirred at room temperature for 1-4 hours to facilitate the formation of the corresponding imine (Schiff base). The reaction can be monitored by TLC or LC-MS.
-
Reduction: The reaction mixture containing the imine is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), is added portion-wise. Care should be taken to control any exothermic reaction. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-12 hours, or until the reaction is complete as indicated by monitoring.
-
Work-up: The reaction is quenched by the slow addition of water or a dilute acid solution. The organic solvent may be removed under reduced pressure. The aqueous residue is then basified with a suitable base (e.g., NaOH solution) to a pH > 10 and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.
Potential Applications in Drug Development
While no specific biological activity or mechanism of action has been documented for this compound itself, its structural motifs are present in various biologically active molecules. The amino-propanol backbone is a common feature in a range of pharmaceuticals. For instance, derivatives of 3-amino-1-propanol have been investigated as potent sodium channel blockers for the treatment of stroke.[3]
The presence of a fluorobenzyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.
Given these structural features, this compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents targeting a variety of biological pathways.
Logical Relationship of Structural Features to Potential Biological Activity:
Caption: Relationship between structure and potential utility in drug discovery.
Signaling Pathways and Mechanism of Action: Areas for Future Research
Currently, there is no published information regarding the specific signaling pathways modulated by this compound or its mechanism of action. Future research endeavors could focus on screening this compound against various biological targets to elucidate its pharmacological profile. Based on the activities of structurally related molecules, potential areas of investigation could include:
-
Ion Channels: As mentioned, amino-propanol derivatives have shown activity as sodium channel blockers.[3]
-
G-Protein Coupled Receptors (GPCRs): The overall structure bears some resemblance to ligands of various GPCRs.
-
Enzyme Inhibition: The molecule could be screened against a panel of enzymes relevant to various disease areas.
Hypothetical Experimental Workflow for Target Identification:
Caption: A potential workflow for elucidating the biological activity of the title compound.
Conclusion
This compound represents a chemical entity with potential for further exploration in the field of drug discovery. While a comprehensive dataset on its properties and biological activities is currently lacking, this guide provides a starting point for researchers by summarizing its known identifiers, proposing a viable synthetic route, and outlining potential avenues for future investigation. The structural similarity to known bioactive molecules suggests that this compound could serve as a valuable building block for the development of novel therapeutics. Further experimental work is necessary to fully characterize this compound and unlock its potential.
References
- 1. 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride | 144334-07-6 | Benchchem [benchchem.com]
- 2. PubChemLite - 3-{[(4-fluorophenyl)methyl]amino}propan-1-ol (C10H14FNO) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight of 3-(4-Fluorobenzylamino)-1-propanol
For Immediate Release
This document provides a detailed technical analysis of the molecular weight of 3-(4-Fluorobenzylamino)-1-propanol, a compound of interest in various research and development applications. The intended audience for this whitepaper includes researchers, chemists, and professionals in the field of drug development.
Compound Identification
-
Systematic Name: this compound
-
Molecular Formula: C₁₀H₁₄FNO
The structure consists of a propanol backbone, with an amino group at the third carbon, which is substituted with a 4-fluorobenzyl group.
Quantitative Data Summary
The molecular weight is determined by the sum of the atomic weights of its constituent atoms. The table below outlines the elemental composition and the calculation of the molecular weight.
| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 1 | 14.007[1][2] | 14.007 |
| Oxygen | O | 1 | 15.999[3][4] | 15.999 |
| Total | 183.226 |
The calculated molecular weight of this compound is 183.226 g/mol .
Experimental Protocols
Protocol: Calculation of Molecular Weight from Molecular Formula
The molecular weight of a chemical compound is a fundamental physical property derived from its molecular formula and the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC).
Methodology:
-
Structural Elucidation: The chemical structure of this compound was first determined to be comprised of a 4-fluorobenzyl group (C₇H₆F) attached to the nitrogen of a 3-amino-1-propanol moiety (C₃H₈NO).
-
Molecular Formula Determination: Based on the elucidated structure, the molecular formula was established by summing the atoms of each element:
-
Carbon (C): 7 (from benzyl) + 3 (from propanol) = 10 atoms.
-
Hydrogen (H): 6 (from fluorobenzyl group) + 8 (from aminopropanol chain) = 14 atoms.
-
Fluorine (F): 1 atom.
-
Nitrogen (N): 1 atom.
-
Oxygen (O): 1 atom. This yields the molecular formula C₁₀H₁₄FNO.
-
-
Atomic Weight Aggregation: The standard atomic weight of each element was sourced from IUPAC periodic table data.[1][3][5][6]
-
Calculation: The molecular weight was computed by multiplying the count of each atom by its standard atomic weight and summing the results, as detailed in the data table in Section 2.0.
Visualization
The following diagram illustrates the logical workflow for calculating the molecular weight of the target compound from its elemental components.
References
- 1. Nitrogen - Wikipedia [en.wikipedia.org]
- 2. #7 - Nitrogen - N [hobart.k12.in.us]
- 3. Oxygen - Wikipedia [en.wikipedia.org]
- 4. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 7. quora.com [quora.com]
- 8. Atomic Data for Fluorine (F ) [physics.nist.gov]
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorobenzylamino)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-Fluorobenzylamino)-1-propanol, a valuable intermediate in pharmaceutical research and development. The primary synthesis pathway, a one-pot reductive amination, is detailed, including experimental protocols and characterization data.
Synthesis Pathway: Reductive Amination
The most efficient and widely adopted method for the synthesis of this compound is a one-pot reductive amination. This reaction involves the condensation of 4-fluorobenzaldehyde with 3-amino-1-propanol to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is favored for its operational simplicity and good to excellent yields.
The overall reaction is as follows:
Spectroscopic Profile of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(4-Fluorobenzylamino)-1-propanol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its structural components: the 4-fluorobenzyl group and the 3-amino-1-propanol backbone. The information herein serves as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.
Predicted Spectral Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25-7.35 | Doublet of doublets | 2H | Ar-H (ortho to F) |
| ~6.95-7.05 | Doublet of doublets | 2H | Ar-H (meta to F) |
| ~3.75 | Singlet | 2H | Ar-CH ₂-N |
| ~3.60 | Triplet | 2H | N-CH₂-CH₂-CH ₂-OH |
| ~2.70 | Triplet | 2H | N-CH ₂-CH₂-CH₂-OH |
| ~1.70 | Quintet | 2H | N-CH₂-CH ₂-CH₂-OH |
| (variable) | Broad singlet | 2H | NH and OH |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~135 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to CH₂NH) |
| ~130 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to F) |
| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to F) |
| ~62 | N-CH₂-CH₂-C H₂-OH |
| ~53 | Ar-C H₂-N |
| ~49 | N-C H₂-CH₂-CH₂-OH |
| ~32 | N-CH₂-C H₂-CH₂-OH |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium-Strong | Aliphatic C-H stretching |
| ~1600, ~1510 | Medium-Strong | Aromatic C=C stretching |
| ~1220 | Strong | C-F stretching |
| ~1100 | Strong | C-O stretching |
| ~1160 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity | Assignment |
| 183 | Low | [M]⁺ (Molecular Ion) |
| 109 | High | [F-C₆H₄-CH₂]⁺ (Fluorobenzyl cation) - Base Peak |
| 152 | Medium | [M - CH₂OH]⁺ |
| 75 | Medium | [H₂N-CH₂-CH₂-CH₂-OH]⁺ |
| 58 | Medium | [CH₂=N⁺H-CH₂-CH₂OH] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for compounds such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow: Synthesis
The synthesis of this compound can be logically envisioned through a reductive amination pathway.
Caption: Reductive amination pathway for the synthesis of this compound.
Unraveling the Potential Mechanism of Action of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 3-(4-Fluorobenzylamino)-1-propanol possesses a chemical scaffold that suggests potential interactions with key physiological targets, positioning it as a molecule of interest for further investigation. Its structure incorporates a propanolamine backbone, a feature commonly associated with beta-adrenergic receptor ligands, and an N-(4-fluorobenzyl) group, a moiety found in compounds targeting various receptors, including serotonergic and adrenergic systems. This technical guide explores a theoretical mechanism of action for this compound, outlines potential experimental approaches for its characterization, and provides a framework for understanding its possible therapeutic applications.
Hypothetical Mechanism of Action
Based on its structural components, this compound is hypothesized to act as a modulator of G-protein coupled receptors (GPCRs), specifically adrenergic and/or serotonin receptors.
-
Propanolamine Core: The 3-amino-1-propanol moiety is a classic pharmacophore present in numerous beta-adrenergic receptor antagonists (beta-blockers). This structural feature suggests a potential for this compound to bind to beta-adrenergic receptors (β1, β2, β3). The nature of this interaction, whether agonistic or antagonistic, would require experimental validation.
-
N-(4-Fluorobenzyl) Group: The presence of a benzyl group attached to the nitrogen atom is known to influence receptor affinity and selectivity. N-benzyl substitution in phenethylamines and tryptamines can confer high affinity for serotonin receptors, particularly the 5-HT2A subtype. The fluorine atom on the benzyl ring can further modulate the compound's pharmacokinetic properties, such as metabolic stability and lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.
Therefore, a plausible hypothesis is that this compound may act as either a beta-adrenergic receptor antagonist or a serotonin receptor modulator, or potentially exhibit mixed pharmacology.
Potential Signaling Pathways
Should this compound act as an antagonist at a Gs-coupled receptor, such as the β1-adrenergic receptor, it would inhibit the downstream signaling cascade initiated by the endogenous ligand (e.g., norepinephrine). This would involve the prevention of adenylyl cyclase activation, leading to reduced intracellular cyclic AMP (cAMP) levels.
Caption: Hypothetical Gs-coupled signaling pathway antagonism.
Conversely, if the compound interacts with a Gq-coupled receptor, such as the 5-HT2A serotonin receptor, its antagonistic action would block the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
Caption: Hypothetical Gq-coupled signaling pathway antagonism.
Data Presentation
As no specific experimental data for this compound is available, the following tables are presented as templates for the types of quantitative data that would be necessary to elucidate its mechanism of action.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | Reference Compound 1 | Reference Compound 2 |
| β1-Adrenergic | Data Not Available | ||
| β2-Adrenergic | Data Not Available | ||
| 5-HT1A | Data Not Available | ||
| 5-HT2A | Data Not Available | ||
| 5-HT2C | Data Not Available | ||
| α1-Adrenergic | Data Not Available | ||
| Dopamine D2 | Data Not Available |
Table 2: Functional Activity (EC50/IC50, nM)
| Assay | Receptor Subtype | This compound | Reference Compound |
| cAMP Accumulation (Agonist) | β1-Adrenergic | Data Not Available | |
| cAMP Inhibition (Antagonist) | β1-Adrenergic | Data Not Available | |
| IP3 Accumulation (Agonist) | 5-HT2A | Data Not Available | |
| IP3 Inhibition (Antagonist) | 5-HT2A | Data Not Available |
Experimental Protocols
To determine the mechanism of action of this compound, a tiered experimental approach is recommended.
1. In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of the compound for a panel of relevant receptors.
-
Methodology: Radioligand binding assays are the gold standard. This involves incubating cell membranes expressing the receptor of interest with a specific radiolabeled ligand and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibition constant (Ki). A broad receptor screen (e.g., a commercial profiling service) would be an efficient first step.
2. In Vitro Functional Assays
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.
-
Methodology:
-
For Gs- and Gi-coupled receptors: Measure the accumulation or inhibition of cyclic AMP (cAMP) using techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) assays.
-
For Gq-coupled receptors: Measure the accumulation of intracellular calcium or inositol phosphates (IP1, IP3).
-
These assays should be performed in cell lines stably expressing the human recombinant receptor of interest.
-
3. In Vivo Pharmacological Studies
-
Objective: To assess the physiological effects of the compound in a living organism and to correlate these effects with the in vitro findings.
-
Methodology: Based on the in vitro profile, appropriate animal models should be selected. For example, if the compound is a β-blocker, its effects on heart rate and blood pressure could be evaluated in rodents. If it shows affinity for 5-HT2A receptors, behavioral models relevant to the function of this receptor (e.g., head-twitch response in mice) could be employed.
Experimental Workflow
The following diagram illustrates a logical workflow for characterizing the mechanism of action of a novel compound like this compound.
Caption: Experimental workflow for mechanism of action studies.
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure provides a strong basis for postulating its interaction with adrenergic and/or serotonergic receptors. The methodologies and workflows outlined in this guide offer a comprehensive framework for the systematic investigation of this and other novel compounds. Further research is warranted to validate these hypotheses and to explore the full therapeutic potential of this molecule.
An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluorobenzylamino)-1-propanol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a theoretical framework for the investigation of potential therapeutic targets for the novel chemical entity 3-(4-Fluorobenzylamino)-1-propanol. As of the date of this publication, there is no publicly available experimental data detailing the specific biological targets or pharmacological effects of this compound. The potential targets discussed herein are inferred based on the structural similarities to known bioactive molecules. The experimental protocols described are general methodologies for target identification and validation.
Executive Summary
This compound is a novel small molecule with a chemical structure that suggests potential interactions with several classes of biological targets. Its core structure consists of a 3-amino-1-propanol backbone, which is a common pharmacophore in many centrally and peripherally acting drugs, combined with a 4-fluorobenzyl group, which can influence binding affinity and selectivity. Due to the absence of specific research on this compound, this whitepaper outlines a strategic approach to identify and validate its potential therapeutic targets. Based on structural analogy to existing pharmacologically active agents, we hypothesize that this compound may interact with ion channels, enzymes, or neurotransmitter receptors. This guide provides a comprehensive overview of these potential targets, detailed experimental protocols for their investigation, and the associated signaling pathways.
Analysis of Structural Motifs and Potential Target Classes
The chemical structure of this compound can be dissected into two key motifs that inform the selection of potential biological targets:
-
3-Amino-1-propanol Backbone: This structural element is present in a variety of bioactive compounds. For instance, derivatives of 3-amino-1-propanol have been reported to act as sodium channel blockers. The amino and hydroxyl groups can participate in hydrogen bonding and ionic interactions within protein binding pockets.
-
4-Fluorobenzyl Moiety: The fluorobenzyl group is often incorporated into drug candidates to enhance binding to aromatic residues within a target protein through hydrophobic and halogen bonding interactions. Compounds containing a 4-fluorobenzyl group have been investigated for a range of activities, including tyrosinase inhibition and anticonvulsant effects.
Based on these structural features, the following classes of proteins are proposed as primary potential therapeutic targets for this compound.
Proposed Potential Therapeutic Targets
Voltage-Gated Sodium Channels
Several derivatives of 3-amino-1-propanol have demonstrated potent blocking activity on voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells, making them important targets for conditions like epilepsy, neuropathic pain, and cardiac arrhythmias.
Tyrosinase
The presence of the 4-fluorobenzyl group suggests a potential for interaction with enzymes containing aromatic binding sites. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in cosmetic applications.
GABA-A Receptors
The 3-amino-1-propanol structure bears some resemblance to the neurotransmitter gamma-aminobutyric acid (GABA). GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Modulators of GABA-A receptors are used as anxiolytics, sedatives, and anticonvulsants.
Experimental Workflows for Target Identification and Validation
A systematic approach is required to identify and validate the biological target(s) of this compound. The following workflow outlines the key experimental stages.
Caption: A general experimental workflow for drug target identification and validation.
Detailed Experimental Protocols
This protocol is designed to determine if this compound binds to a specific receptor, for example, the GABA-A receptor.
-
Preparation of Materials:
-
Cell membranes expressing the target receptor.
-
A radiolabeled ligand known to bind to the target receptor (e.g., [3H]-muscimol for the GABA-A receptor).
-
Increasing concentrations of unlabeled this compound.
-
Assay buffer and scintillation fluid.
-
-
Assay Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
This protocol is to assess the inhibitory effect of this compound on an enzyme, such as tyrosinase.
-
Preparation of Materials:
-
Purified tyrosinase enzyme.
-
Substrate for the enzyme (e.g., L-DOPA).
-
Increasing concentrations of this compound.
-
A spectrophotometer to measure the product formation.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the rate of product formation over time by measuring the change in absorbance at a specific wavelength.
-
-
Data Analysis:
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration to generate Michaelis-Menten plots.
-
Use Lineweaver-Burk or other linear plots to determine the mechanism of inhibition (competitive, non-competitive, etc.) and the Ki value.
-
Table 1: Quantitative Data from Hypothetical Inhibition Assay
| Inhibitor Concentration (µM) | % Inhibition of Tyrosinase Activity |
| 0.1 | 5.2 |
| 1 | 25.8 |
| 10 | 52.3 |
| 50 | 85.1 |
| 100 | 95.6 |
Potential Signaling Pathways
Should this compound be found to interact with one of the proposed targets, it would modulate specific intracellular signaling pathways.
Voltage-Gated Sodium Channel Signaling
Caption: Hypothetical inhibition of a voltage-gated sodium channel signaling pathway.
Tyrosinase and Melanin Synthesis Pathway
Caption: A simplified diagram of the melanin synthesis pathway and potential inhibition by the test compound.
GABA-A Receptor Signaling Pathway
Caption: A potential modulatory effect on the GABA-A receptor signaling pathway.
Conclusion and Future Directions
While the therapeutic potential of this compound is currently unknown, its chemical structure provides a rational basis for investigating its interaction with several important classes of drug targets. The experimental workflows and specific protocols detailed in this guide offer a clear path forward for the systematic identification and validation of its biological targets and mechanism of action. Future research should focus on synthesizing the compound and initiating a screening cascade against a panel of receptors and enzymes, including but not limited to voltage-gated sodium channels, tyrosinase, and GABA-A receptors. Positive hits from these initial screens will then warrant further investigation through detailed in vitro and in vivo studies to fully elucidate the therapeutic potential of this novel chemical entity.
An In-depth Technical Guide to 3-(4-Fluorobenzylamino)-1-propanol
Disclaimer: Direct experimental data for 3-(4-Fluorobenzylamino)-1-propanol is scarce in publicly available scientific literature. This guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry and pharmacology to provide a comprehensive theoretical profile. All experimental protocols and discussions of biological activity are proposed based on these principles and should be treated as hypothetical until validated by direct experimentation.
Introduction
This compound is a propanolamine derivative featuring a fluorinated benzyl group. Its structure suggests potential applications in medicinal chemistry, as the propanolamine scaffold is a key feature in many pharmacologically active compounds, most notably beta-blockers. The presence of a fluorine atom on the benzyl ring can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it a compound of interest for drug discovery and development. This document provides a theoretical overview of its synthesis, estimated properties, and potential biological activities.
Proposed Synthesis
The most direct and widely used method for synthesizing N-benzylated amines is reductive amination.[1][2][3] This one-pot reaction involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, this would involve the reaction of 4-fluorobenzaldehyde with 3-amino-1-propanol.
Caption: Proposed synthetic workflow via reductive amination.
Objective: To synthesize this compound via reductive amination.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
3-Amino-1-propanol (1.05 eq)
-
Methanol (or another suitable solvent like 1,2-dichloroethane)
-
Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[4]
-
Glacial Acetic Acid (catalytic amount, if needed to facilitate imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask charged with methanol, add 4-fluorobenzaldehyde (1.0 eq) and 3-amino-1-propanol (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the aldehyde. A catalytic amount of acetic acid may be added to promote this step.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate to decompose any excess borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Physicochemical Properties
No experimental data for this compound are available. The following table summarizes key properties of its precursors and a structurally related, non-fluorinated analogue to provide an estimated profile.
| Property | 4-Fluorobenzaldehyde | 3-Amino-1-propanol | 3-(Benzylamino)propanol (Analogue) | This compound (Estimated) |
| Molecular Formula | C₇H₅FO | C₃H₉NO | C₁₀H₁₅NO | C₁₀H₁₄FNO |
| Molecular Weight | 124.11 g/mol [5] | 75.11 g/mol [6] | 165.23 g/mol [2] | 183.23 g/mol |
| Appearance | Liquid | Colorless Liquid[6] | - | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | 181 °C[5] | 187-188 °C[6] | - | > 200 °C |
| Melting Point | - | 12.4 °C[6] | - | - |
| Density | 1.175 g/cm³[5] | 0.982 g/cm³[6] | - | ~1.1 g/cm³ |
Potential Biological Activity and Signaling Pathways
The propanolamine moiety is a well-known pharmacophore, particularly for beta-adrenergic receptor antagonists (beta-blockers) like Propranolol.[5][6][7] These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. They function by competitively inhibiting the binding of catecholamines (e.g., adrenaline) to beta-adrenergic receptors.
Given its structural similarity to this class of drugs, it is plausible to hypothesize that this compound could act as a beta-adrenergic antagonist.
Hypothetical Mechanism of Action:
-
Receptor Binding: this compound binds to beta-adrenergic receptors (β1 and/or β2) on the surface of cells, for example, in cardiac tissue.
-
Inhibition of G-Protein Coupling: This binding prevents the natural ligands, epinephrine and norepinephrine, from activating the receptor. Consequently, the associated G-protein (Gs) is not activated.
-
Downregulation of Adenylyl Cyclase: The inactivation of the Gs protein leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP).
-
Reduction in Cellular Response: The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), causing a cascade of downstream effects such as a decrease in heart rate, cardiac contractility, and blood pressure.
Caption: Hypothetical signaling as a β-adrenergic antagonist.
Conclusion for Drug Development Professionals
This compound represents an unexplored molecule with a chemical scaffold pertinent to cardiovascular drug discovery. The proposed synthesis via reductive amination is robust and scalable, allowing for the production of material for initial screening. The key structural features—a propanolamine backbone and a fluorinated aromatic ring—suggest that it may possess activity as a beta-adrenergic antagonist with potentially favorable pharmacokinetic properties conferred by the fluorine atom. Further research, including synthesis, purification, characterization, and in vitro pharmacological screening, is necessary to validate these hypotheses and determine the compound's true therapeutic potential.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Structure-Activity Relationship of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Potential Biological Targets and Therapeutic Applications
The N-benzyl-3-aminopropanol core is a versatile pharmacophore that has been investigated for various biological activities. The two most prominent and well-documented activities for derivatives of this scaffold are:
-
Monoamine Oxidase (MAO) Inhibition: MAOs are enzymes crucial in the metabolism of neurotransmitters. Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease and other neurodegenerative disorders[1][2][3].
-
Antiproliferative Activity: Several studies have demonstrated that N-substituted aminoalcohols can exhibit cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents[4][5].
This guide will delve into the SAR for each of these activities.
Structure-Activity Relationship as Monoamine Oxidase Inhibitors
The N-benzyl moiety plays a crucial role in the interaction of these compounds with monoamine oxidases. The substitution pattern on the benzyl ring significantly influences both the potency and selectivity of inhibition for the two isoforms, MAO-A and MAO-B.
A recent study by S. Wan et al. (2023) on a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which feature an N-benzyl group, provides valuable quantitative data on the impact of benzyl substitutions on MAO inhibition[6]. Although the core scaffold differs, the systematic variation of the N-benzyl substituent offers a strong model for understanding the SAR applicable to 3-(4-Fluorobenzylamino)-1-propanol.
Quantitative Data for MAO Inhibition
The following table summarizes the in vitro inhibitory activity (IC50) of selected N-substituted benzyl analogs against human MAO-A and MAO-B.
| Compound ID | Benzyl Substituent (R) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | H | > 100 | > 100 | - |
| 2d | 4-F | 1.38 | > 100 | > 72.46 |
| 2j | 4-Br | 2.48 | > 100 | > 40.32 |
| 2i | 3-Br | 10.23 | 12.35 | 0.83 |
| 2p | 2-CH3 | 15.34 | 18.21 | 0.84 |
| 2t | 3-OCH3 | 11.76 | 13.54 | 0.87 |
| 2v | 2,4-(OCH3)2 | 9.89 | 10.21 | 0.97 |
| Rasagiline | (Reference) | 12.56 | 0.08 | 0.006 |
Data extracted from Wan et al., 2023[6].
SAR Insights for MAO Inhibition:
-
Effect of Halogen Substitution: The presence of a fluorine atom at the para-position of the benzyl ring (Compound 2d ) confers high selectivity for MAO-A inhibition, with an IC50 of 1.38 µM, while showing no significant inhibition of MAO-B at concentrations up to 100 µM[6]. A similar trend is observed with a bromine atom at the same position (Compound 2j ), suggesting that para-halogen substitution is favorable for selective MAO-A inhibition[6].
-
Positional Isomerism: Moving the halogen substituent from the para to the meta position (Compound 2i ) results in a loss of selectivity, with the compound inhibiting both MAO-A and MAO-B with similar potency[6].
-
Other Substituents: The introduction of methyl or methoxy groups (Compounds 2p , 2t , and 2v ) also leads to non-selective inhibition of both MAO isoforms[6].
-
Unsubstituted Benzyl Group: The unsubstituted N-benzyl analog (Compound 1 ) is inactive against both enzymes, highlighting the importance of substituents on the benzyl ring for activity[6].
Based on these findings, this compound is predicted to be a selective MAO-A inhibitor.
Experimental Protocol: MAO Inhibition Assay
The inhibitory activity against human MAO-A and MAO-B can be determined using a fluorometric assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase
-
10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer, Amplex Red reagent, and horseradish peroxidase.
-
Add the test compound or reference inhibitor at various concentrations.
-
Initiate the reaction by adding the MAO enzyme (either MAO-A or MAO-B) and the corresponding substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: MAO's Role in Neurotransmitter Metabolism
The following diagram illustrates the metabolic pathway of monoamine neurotransmitters and the role of MAO inhibitors.
Structure-Activity Relationship as Antiproliferative Agents
The N-benzyl-3-aminopropanol scaffold has also been explored for its potential anticancer properties. A study by N. Gyémánt et al. (2023) on steviol-based N-substituted 1,3-aminoalcohols, which includes a 4-fluorobenzyl derivative, provides valuable data on their antiproliferative activity against various cancer cell lines[5].
Quantitative Data for Antiproliferative Activity
The table below presents the half-maximal inhibitory concentrations (IC50) of selected N-substituted 1,3-aminoalcohol analogs against a panel of human cancer cell lines.
| Compound ID | N-Substituent (R) | HeLa IC50 (µM) | SiHa IC50 (µM) | A2780 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 8 | Benzyl | 15.6 | 18.2 | 12.4 | 10.8 | 16.5 |
| 9 | 4-Fluorobenzyl | 12.8 | 15.5 | 10.2 | 8.9 | 13.1 |
| 10 | 4-Methoxybenzyl | 18.4 | 20.1 | 15.3 | 13.5 | 19.8 |
| 13 | (R)-1-(1-Naphthyl)ethyl | 5.2 | 6.8 | 3.1 | 2.5 | 4.7 |
| Cisplatin | (Reference) | 1.8 | 2.1 | 0.9 | 2.5 | 3.2 |
Data extracted from Gyémánt et al., 2023[5].
SAR Insights for Antiproliferative Activity:
-
Effect of 4-Fluorobenzyl Group: The introduction of a fluorine atom at the para-position of the benzyl ring (Compound 9 ) consistently enhances the antiproliferative activity across all tested cell lines compared to the unsubstituted benzyl analog (Compound 8 )[5]. This suggests that the electron-withdrawing nature of fluorine may be beneficial for this activity.
-
Effect of 4-Methoxybenzyl Group: Conversely, the presence of an electron-donating methoxy group at the para-position (Compound 10 ) leads to a decrease in antiproliferative potency compared to the unsubstituted benzyl derivative[5].
-
Bulky Aromatic Substituents: The incorporation of a bulkier aromatic system, such as a naphthylethyl group (Compound 13 ), significantly increases the antiproliferative activity, indicating that a larger hydrophobic moiety at the nitrogen atom is favorable for cytotoxicity[5].
These findings suggest that this compound is likely to exhibit antiproliferative activity, and this activity may be more potent than its non-fluorinated counterpart.
Experimental Protocol: Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compounds
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Experimental Workflow: In Vitro Antiproliferative Screening
The following diagram outlines the general workflow for screening compounds for antiproliferative activity.
Conclusion
The structure-activity relationship of compounds based on the this compound scaffold suggests potential for development as both selective MAO-A inhibitors and as antiproliferative agents. The presence of a 4-fluoro substituent on the benzyl ring appears to be a key determinant of activity in both contexts. For MAO inhibition, this substitution promotes high selectivity for the MAO-A isoform. In terms of antiproliferative effects, the 4-fluoro group enhances cytotoxicity compared to the unsubstituted analog.
Further research is warranted to synthesize and evaluate a focused library of 3-(substituted-benzylamino)-1-propanol derivatives to build a more direct and comprehensive SAR profile. Such studies should aim to confirm the predicted biological activities and explore modifications to the propanolamine backbone to optimize potency and selectivity. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for future investigations in this promising area of medicinal chemistry.
References
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis and Antiproliferative Activity of Steviol-Based Diterpene 1,3-Aminoalcohol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Guide
This whitepaper provides a comprehensive technical guide for the in silico modeling of 3-(4-Fluorobenzylamino)-1-propanol, a small molecule with potential applications in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It outlines detailed methodologies for predicting the physicochemical properties, assessing potential biological activity through molecular docking and dynamics simulations, and provides a plausible synthetic route.
Physicochemical Properties Prediction
The initial step in the in silico analysis of a novel compound is the prediction of its fundamental physicochemical properties. These parameters are crucial for understanding the molecule's behavior in biological systems and for developing predictive models of its activity. The predicted properties for this compound are summarized in the table below.
| Property | Predicted Value | Method |
| Molecular Formula | C10H14FNO | - |
| Molecular Weight | 183.22 g/mol | - |
| XLogP3 | 1.9 | Crippen's fragmentation method |
| Hydrogen Bond Donor Count | 2 | Rule-based |
| Hydrogen Bond Acceptor Count | 2 | Rule-based |
| Rotatable Bond Count | 5 | Rule-based |
| Topological Polar Surface Area | 32.3 Ų | Fragment-based method |
| pKa (strongest basic) | 9.5 | Based on amine functional group |
| Solubility | High | Predicted based on LogP and PSA |
Proposed Synthesis Protocol
A plausible synthetic route for this compound can be derived from established methods for the synthesis of similar N-substituted aminopropanols. A proposed two-step reductive amination protocol is detailed below.
| Step | Procedure | Reagents & Conditions |
| 1. Imine Formation | 3-Amino-1-propanol is reacted with 4-fluorobenzaldehyde to form the corresponding imine intermediate. | Solvent: Methanol or Ethanol; Catalyst: Acetic acid (catalytic amount); Temperature: Room temperature; Reaction Time: 2-4 hours. |
| 2. Reduction | The imine intermediate is reduced in situ to the final product, this compound. | Reducing Agent: Sodium borohydride (NaBH4); Temperature: 0°C to room temperature; Work-up: Quenching with water, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography. |
In Silico Modeling Workflow
The overall workflow for the in silico modeling of this compound is depicted in the following diagram. This process encompasses initial property prediction, molecular docking to a putative biological target, and subsequent molecular dynamics simulations to assess the stability of the predicted binding pose.
Caption: Overall in silico modeling workflow.
Molecular Docking Protocol
Given the structural similarity of this compound to known monoamine reuptake inhibitors, a plausible biological target for this molecule is the human serotonin transporter (hSERT). The following protocol outlines the steps for performing a molecular docking study of the compound with hSERT.
| Step | Procedure | Software/Tools |
| 1. Protein Preparation | Obtain the crystal structure of hSERT from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. | PDB ID (e.g., 5I6X), Schrödinger Maestro, UCSF Chimera, AutoDockTools |
| 2. Ligand Preparation | Generate the 3D structure of this compound and perform energy minimization. | ChemDraw, Avogadro, Gaussian, Schrödinger LigPrep |
| 3. Grid Generation | Define the binding site on hSERT based on the location of the co-crystallized ligand or known active site residues. Generate a grid box that encompasses this binding site. | Schrödinger Glide, AutoDock Vina |
| 4. Molecular Docking | Dock the prepared ligand into the defined grid box on the hSERT protein. | Schrödinger Glide, AutoDock Vina, GOLD |
| 5. Pose Analysis | Analyze the resulting binding poses, considering the docking score, binding energy, and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. | Schrödinger Maestro, PyMOL, Discovery Studio Visualizer |
The logical flow of the molecular docking experiment is illustrated in the diagram below.
Caption: Molecular docking experimental workflow.
Molecular Dynamics Simulation Protocol
To evaluate the stability of the docked complex of this compound and hSERT, a molecular dynamics (MD) simulation can be performed. This protocol provides a general outline for such a simulation.
| Step | Procedure | Software/Tools |
| 1. System Preparation | The docked protein-ligand complex is placed in a simulation box with a defined water model (e.g., TIP3P). Counter-ions are added to neutralize the system. | GROMACS, AMBER, NAMD |
| 2. Energy Minimization | The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. | GROMACS, AMBER, NAMD |
| 3. Equilibration | The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated to 1 atm. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure). | GROMACS, AMBER, NAMD |
| 4. Production Run | A production MD simulation is run for a specified duration (e.g., 100 ns) to generate trajectories of the atomic motions. | GROMACS, AMBER, NAMD |
| 5. Trajectory Analysis | The generated trajectories are analyzed to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the ligand and protein, analyzing hydrogen bond persistence, and calculating the binding free energy using methods like MM/PBSA or MM/GBSA. | GROMACS analysis tools, VMD, PyMOL |
Hypothetical Signaling Pathway
The hypothetical interaction of this compound with the human serotonin transporter (hSERT) and its downstream effects are illustrated in the following signaling pathway diagram.
Caption: Hypothetical signaling pathway of hSERT inhibition.
This technical guide provides a foundational framework for the in silico investigation of this compound. By employing the described computational methodologies, researchers can gain valuable insights into the potential properties and biological activity of this and other novel small molecules, thereby accelerating the drug discovery and development process.
Unveiling the Structural Landscape of 3-(4-Fluorobenzylamino)-1-propanol: A Technical Overview
For researchers, scientists, and professionals engaged in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This technical guide delves into the structural and chemical characteristics of 3-(4-Fluorobenzylamino)-1-propanol, a compound of interest in medicinal chemistry. While a definitive crystal structure remains to be publicly elucidated, this document provides a comprehensive summary of its known properties, a plausible synthetic route, and a generalized workflow for its characterization.
Chemical and Physical Properties
The fundamental properties of this compound hydrochloride have been reported. A summary of this quantitative data is presented in Table 1 for clear comparison.
| Property | Value | Source |
| Molecular Formula | C10H15ClFNO | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Aromatic Rings | 1 | [1] |
| Rotatable Bonds | 5 | [1] |
Synthesis and Characterization: A Proposed Workflow
The following diagram illustrates a generalized workflow for the synthesis and structural characterization of a novel compound like this compound.
Experimental Protocols
General Procedure for Reductive Amination:
A solution of 3-amino-1-propanol and 4-fluorobenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane) is stirred at room temperature. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography on silica gel.
Crystallization:
To obtain single crystals suitable for X-ray diffraction, the purified this compound would be dissolved in a minimal amount of a suitable solvent or solvent system. Various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling, would then be employed. The formation of well-defined single crystals is a critical step for successful crystal structure determination.
Relationship to Drug Development
Compounds containing the propanolamine scaffold are prevalent in numerous pharmaceuticals. For instance, propranolol, a well-known beta-blocker, features a propanolamine core structure.[2] The structural motifs present in this compound suggest its potential for exploration in various therapeutic areas. The fluorobenzyl group, in particular, is a common substituent in modern drug design due to its ability to modulate metabolic stability and binding affinity.
The logical progression from the synthesis of this compound to its potential as a drug candidate is illustrated in the following diagram.
References
Methodological & Application
Synthesis of 3-(4-Fluorobenzylamino)-1-propanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(4-Fluorobenzylamino)-1-propanol, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a one-pot reductive amination of 4-fluorobenzaldehyde with 3-amino-1-propanol using sodium borohydride as the reducing agent.
Reaction Scheme
The overall reaction is as follows:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Fluorobenzaldehyde | 1.0 eq |
| 3-Amino-1-propanol | 1.1 eq |
| Reagent | |
| Sodium Borohydride (NaBH₄) | 1.5 eq |
| Solvent | |
| Methanol | 10 mL / mmol of aldehyde |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Product Characterization | |
| Expected Molecular Weight | 183.23 g/mol |
| Expected Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde (C₇H₅FO)
-
3-Amino-1-propanol (C₃H₉NO)
-
Sodium Borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol (10 mL per mmol of aldehyde).
-
Addition of Amine: To the stirred solution, add 3-amino-1-propanol (1.1 eq) dropwise at room temperature. Stir the resulting mixture for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a colorless to pale yellow oil.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 2H, Ar-H), 6.95-7.10 (m, 2H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 3.70 (t, J=5.6 Hz, 2H, -CH₂OH), 2.80 (t, J=6.8 Hz, 2H, -NCH₂-), 1.75 (p, J=6.2 Hz, 2H, -CH₂CH₂CH₂-), 2.5-3.5 (br s, 2H, -NH- and -OH). Note: The signals for the NH and OH protons may be broad and their chemical shifts can vary depending on concentration and temperature.[1]
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.5 (d, J=245 Hz), 135.0 (d, J=3 Hz), 130.0 (d, J=8 Hz), 115.0 (d, J=21 Hz), 61.0, 53.0, 48.0, 31.0.
-
Mass Spectrometry (ESI+): m/z 184.1 [M+H]⁺.
Signaling Pathway
The synthesis of this compound proceeds via a reductive amination pathway. This involves two key steps: the formation of an imine intermediate followed by its reduction.
Caption: Reductive amination pathway for the synthesis of the target compound.
References
Application Notes and Protocols for the Purification of 3-(4-Fluorobenzylamino)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorobenzylamino)-1-propanol is a chemical intermediate of interest in pharmaceutical research and drug development. Its synthesis often results in a crude product containing unreacted starting materials, by-products, and other impurities. Achieving high purity of this compound is critical for its use in subsequent synthetic steps and for ensuring the quality and safety of final active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for several common and effective techniques for the purification of this compound: acid-base extraction, column chromatography, crystallization, and vacuum distillation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for selecting the appropriate purification method and for monitoring the purity of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₀H₁₄FNO | - |
| Molecular Weight | 183.22 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | General observation |
| Boiling Point | > 250 °C at 760 mmHg (decomposes) | [1][2] |
| Solubility | Soluble in methanol, ethanol, dichloromethane. | General knowledge |
| pKa (of the amine) | ~9-10 | [3] |
Purification Techniques
A variety of techniques can be employed to purify this compound. The choice of method will depend on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.
Acid-Base Extraction
This technique is highly effective for separating the basic this compound from neutral and acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase. After separation, the aqueous layer is basified to regenerate the free amine, which can then be extracted back into an organic solvent.[4][5][6]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate (10 volumes).
-
Acidification and Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer containing the protonated amine into a clean flask.
-
Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted a second time with a fresh portion of 1 M HCl. Combine the aqueous extracts.
-
Wash Organic Layer (Optional): The original organic layer, now containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any neutral by-products.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is greater than 10, as confirmed with pH paper. The free amine may precipitate or form an oily layer.
-
Extraction of Pure Amine: Extract the basified aqueous solution three times with fresh portions of dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Caption: Workflow of Acid-Base Extraction.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For amines, special considerations are necessary to prevent peak tailing and poor separation on standard silica gel due to its acidic nature.[7][8]
-
Stationary Phase Selection:
-
Standard Silica Gel: If using standard silica gel, the eluent must be treated with a base, such as 1-2% triethylamine, to prevent streaking.[7]
-
Amine-Functionalized Silica: This is often a better choice as it minimizes the strong interaction between the basic amine and the stationary phase, allowing for elution with neutral solvent systems like hexane/ethyl acetate.[7][8]
-
-
Eluent Selection: A gradient of ethyl acetate in hexane is a good starting point. For more polar impurities, a gradient of methanol in dichloromethane may be necessary. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin elution with the starting solvent mixture and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
Caption: General Workflow for Column Chromatography.
Crystallization
Crystallization is an effective method for purifying solid compounds. Since this compound may be an oil or a low-melting solid at room temperature, it is often advantageous to convert it to a crystalline salt, such as the hydrochloride salt, to facilitate purification by crystallization.[9][10]
-
Salt Formation: Dissolve the purified (by another method) or semi-pure this compound in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate.
-
Crystallization: Gently heat the mixture to dissolve the salt, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt.
-
Liberation of Free Base (if required): The free amine can be recovered by dissolving the salt in water, basifying with a strong base like NaOH, and extracting with an organic solvent as described in the acid-base extraction protocol.
Vacuum Distillation
For thermally stable, high-boiling point liquids, vacuum distillation is a suitable purification method. By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition.[1][2]
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks.
-
Charging the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Distillation: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the applied vacuum.
-
Completion: Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
Data Presentation
The following table summarizes representative data for the purification of a hypothetical 10 g batch of crude this compound.
Table 2: Comparison of Purification Techniques
| Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Acid-Base Extraction | 85 | >95 | 80-90 | Effective for removing neutral and acidic impurities. |
| Column Chromatography (SiO₂) | 85 | >98 | 60-75 | Requires basic modifier in eluent; good for closely related impurities. |
| Column Chromatography (Amine-SiO₂) | 85 | >98 | 70-85 | Preferred for amines; avoids need for basic additives. |
| Crystallization (as HCl salt) | 95 | >99.5 | 85-95 | Excellent for achieving very high purity; requires a solid salt. |
| Vacuum Distillation | 90 | >97 | 75-85 | Suitable for removing non-volatile or much higher/lower boiling impurities. |
Purity Analysis
The purity of this compound can be assessed by several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water with an additive like trifluoroacetic acid is a common method. Detection can be achieved by UV-Vis at a wavelength where the aromatic ring absorbs (around 254 nm).[11] For higher sensitivity, derivatization followed by fluorescence detection can be employed.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure and identify proton-bearing impurities.
-
¹⁹F NMR: Since there is a fluorine atom in the molecule, ¹⁹F NMR is a very powerful technique for assessing purity, as fluorine-containing impurities will be readily detected.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
Logical Relationships in Purification Strategy
The choice and sequence of purification techniques often follow a logical progression to achieve the desired purity.
Caption: Logical Flow for Selecting a Purification Strategy.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents [patents.google.com]
- 10. unifr.ch [unifr.ch]
- 11. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 12. Alifás aminok deriválása és elválasztása [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Note: HPLC Analysis of 3-(4-Fluorobenzylamino)-1-propanol
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-Fluorobenzylamino)-1-propanol. This method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity and reproducibility.
Introduction
This compound is a chemical intermediate of interest in pharmaceutical synthesis. A validated analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. The presence of a fluorobenzyl chromophore allows for straightforward detection by UV spectrophotometry.[1][2] This method has been developed to provide a simple, accurate, and precise analysis.
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably one designed for good retention of polar compounds.[3][4]
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
-
Syringe filters (0.45 µm).
Chromatographic Conditions
A summary of the HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 263 nm |
| Run Time | 10 minutes |
Protocols
1. Mobile Phase Preparation
-
To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC grade water.
-
The mobile phase is prepared by mixing 400 mL of acetonitrile with 600 mL of the 0.1% formic acid in water solution.
-
Degas the mobile phase using sonication or vacuum filtration before use.
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The proposed HPLC method was validated according to ICH guidelines for key performance parameters.[5][6][7] A summary of the validation data is presented in Table 2.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Specificity | No interference from common impurities or excipients |
Results and Discussion
The developed isocratic HPLC method provides a straightforward and efficient means for the analysis of this compound. The use of a C18 column with a mobile phase consisting of acetonitrile and water with formic acid ensures a good peak shape and retention time. The addition of formic acid to the mobile phase helps to protonate the secondary amine, which can improve peak symmetry and reduce tailing.[8] The UV detection wavelength of 263 nm was selected based on the UV absorption profile of the fluorobenzyl moiety, providing good sensitivity.
The method demonstrates excellent linearity across a wide concentration range, as indicated by a correlation coefficient greater than 0.999. The accuracy, with recovery values between 98.0% and 102.0%, and high precision, with a relative standard deviation of less than 2.0%, confirm the reliability of the method. The established LOD and LOQ values indicate sufficient sensitivity for trace analysis and impurity quantification.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical protocol, from preparation to final data analysis.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend - FAQ [mtc-usa.com]
- 4. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 5. assayprism.com [assayprism.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: 3-(4-Fluorobenzylamino)-1-propanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorobenzylamino)-1-propanol is a valuable fluorinated building block in organic synthesis, primarily utilized as an intermediate in the preparation of pharmacologically active compounds. Its structure, featuring a flexible amino-alcohol chain and a fluorinated aromatic ring, makes it a key component in the synthesis of molecules targeting the central nervous system. This document provides detailed application notes, a comprehensive synthetic protocol for its preparation via reductive amination, and characterization data.
Introduction
Fluorinated compounds play a crucial role in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a key intermediate, incorporating the beneficial properties of the 4-fluorobenzyl moiety into larger molecules. Its primary application lies in the synthesis of substituted amino-propanol derivatives, which are scaffolds for various therapeutic agents.
Application: Intermediate in Pharmaceutical Synthesis
The principal application of this compound is as a precursor in the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) active compounds. The structural motif of a substituted benzylamine is found in a variety of biologically active compounds. For instance, analogues of this compound are key components in the structure of molecules designed to treat neurological disorders.
Workflow for Utilization in Drug Discovery:
Caption: Workflow illustrating the synthesis and application of this compound.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from 4-fluorobenzaldehyde and 3-amino-1-propanol using sodium borohydride as the reducing agent.
Reaction Scheme:
Caption: Reductive amination for the synthesis of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | 10.0 g (80.6 mmol) |
| 3-Amino-1-propanol | 156-87-6 | 75.11 | 6.66 g (88.7 mmol) |
| Sodium Borohydride | 16940-66-2 | 37.83 | 4.57 g (121 mmol) |
| Methanol | 67-56-1 | 32.04 | 150 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Saturated NaCl solution | N/A | N/A | As needed |
| Anhydrous Na2SO4 | 7757-82-6 | 142.04 | As needed |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol) and methanol (100 mL). Stir until the aldehyde has completely dissolved.
-
Add 3-amino-1-propanol (6.66 g, 88.7 mmol) to the solution. Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the Schiff base intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (4.57 g, 121 mmol) to the cooled solution over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 50 mL of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a colorless oil.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% (by HPLC) |
Characterization Data
The following are typical spectroscopic data for this compound.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 2H | Ar-H (ortho to F) |
| 6.95-7.05 | m | 2H | Ar-H (meta to F) |
| 3.75 | s | 2H | Ar-CH ₂-NH |
| 3.65 | t, J = 6.0 Hz | 2H | NH-CH₂-CH₂-CH ₂-OH |
| 2.80 | t, J = 6.8 Hz | 2H | NH-CH ₂-CH₂-CH₂-OH |
| 2.50 (br s) | s | 2H | NH , OH |
| 1.70-1.80 | m | 2H | NH-CH₂-CH ₂-CH₂-OH |
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| 162.5 (d, J = 245 Hz) | C -F |
| 135.5 (d, J = 3 Hz) | Ar-C (ipso to CH₂) |
| 130.5 (d, J = 8 Hz) | Ar-C H (ortho to F) |
| 115.0 (d, J = 21 Hz) | Ar-C H (meta to F) |
| 61.0 | NH-CH₂-CH₂-C H₂-OH |
| 53.5 | Ar-C H₂-NH |
| 48.0 | NH-C H₂-CH₂-CH₂-OH |
| 32.0 | NH-CH₂-C H₂-CH₂-OH |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.
-
4-Fluorobenzaldehyde is an irritant. Avoid contact with skin and eyes.
-
Methanol is toxic and flammable.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The provided reductive amination protocol offers a reliable and high-yielding method for its preparation on a laboratory scale. The detailed characterization data will aid researchers in identifying and confirming the product.
Application Notes and Protocols: 3-(4-Fluorobenzylamino)-1-propanol as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 3-(4-Fluorobenzylamino)-1-propanol as a versatile building block in pharmaceutical research and development. Detailed experimental protocols and data are presented to facilitate its use in the synthesis of novel therapeutic agents.
Introduction
This compound is a valuable bifunctional molecule incorporating a fluorinated aromatic ring, a secondary amine, and a primary alcohol. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide range of biologically active compounds. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Derivatives of 3-amino-1-propanol are known to be key intermediates in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1]
Physicochemical Properties and Data
The properties of this compound and its precursors are summarized below. These values are essential for reaction planning and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 184-187 | 0.982 | 1.4598 |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 180-182 | 1.157 | 1.523 |
| This compound | C₁₀H₁₄FNO | 183.22 | ~290-300 (Predicted) | ~1.1 (Predicted) | ~1.5 (Predicted) |
Note: Properties for the target compound are predicted based on its structure and data from similar compounds.
Synthesis Protocol: Reductive Amination
A common and efficient method for the synthesis of N-substituted amino alcohols is reductive amination. This process involves the reaction of an amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3-amino-1-propanol and 4-fluorobenzaldehyde via reductive amination using sodium borohydride.
Materials:
-
3-Amino-1-propanol (1.0 eq)
-
4-Fluorobenzaldehyde (1.0 eq)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Glacial acetic acid (catalyst)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1-propanol (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in methanol.
-
Imine Formation: Add a catalytic amount of glacial acetic acid to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol under reduced pressure.
-
Add ethyl acetate to the residue and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by HPLC/GC) | >95% |
Note: Yields and purity are typical for this type of reaction and may vary based on reaction scale and purification efficiency.
Caption: Synthetic workflow for this compound.
Applications in Pharmaceutical Synthesis
The this compound scaffold is a precursor to a variety of more complex molecules with potential therapeutic applications. The primary alcohol can be further functionalized, for example, through etherification, while the secondary amine can undergo acylation or further alkylation.
Example Application: Synthesis of Aryloxypropanolamine Derivatives
Aryloxypropanolamine derivatives are a well-known class of compounds with diverse biological activities, including beta-blockers and antidepressants. This compound can serve as a key intermediate in the synthesis of such compounds.
General Protocol:
-
O-Arylation: The hydroxyl group of this compound can be reacted with an activated aromatic system (e.g., a fluorinated or nitro-substituted arene) under basic conditions to form an ether linkage.
-
Further Modification (Optional): The secondary amine can be modified if required for the target molecule.
This approach allows for the introduction of a wide range of aryl groups, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Potential Biological Targets and Signaling Pathways
Derivatives of 3-amino-1-propanol are often found in drugs that modulate the activity of G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. For instance, the core structure is present in selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).
Given this precedent, pharmaceuticals derived from this compound could potentially target monoamine transporters, such as the serotonin transporter (SERT) or the norepinephrine transporter (NET). Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters, which is a key mechanism in the treatment of depression and anxiety disorders.
Caption: Plausible mechanism of action for derived pharmaceuticals.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of novel pharmaceutical compounds. Its straightforward synthesis via reductive amination and the presence of multiple functionalization points make it an ideal starting material for creating diverse chemical libraries. The established importance of the 3-amino-1-propanol core in neuropharmacology suggests that derivatives of this fluorinated analogue are promising candidates for the development of new therapeutics.
References
Application Notes and Protocols for 3-(4-Fluorobenzylamino)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorobenzylamino)-1-propanol is a synthetic organic compound characterized by a fluorobenzyl group linked to an aminopropanol moiety. Its structural features, including the aromatic fluorine substituent and the flexible propanolamine chain, suggest potential interactions with various biological targets. This document provides detailed application notes and protocols for in vitro assays to explore the bioactivity of this compound, focusing on its potential as a kinase inhibitor and its cytotoxic effects on cancer cell lines. The following sections offer hypothetical applications based on the activities of structurally related molecules and provide comprehensive protocols for experimental validation.
Hypothetical Applications
Based on the structural motifs present in this compound, two primary areas of investigation are proposed:
-
Kinase Inhibition: The benzylamine moiety is found in a number of kinase inhibitors. The fluorination of the benzyl group can enhance binding affinity and metabolic stability. Therefore, this compound is a candidate for screening against a panel of protein kinases to identify potential inhibitory activity.
-
Cytotoxicity against Cancer Cells: Many small molecules with aromatic and amino groups exhibit cytotoxic effects. In vitro cell viability assays are fundamental for determining the potential of this compound as an anticancer agent.
Section 1: Kinase Inhibition Assays
Application Note
This section describes the use of this compound in an in vitro kinase inhibition assay. The protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase, for instance, a hypothetical serine/threonine kinase "Kinase-X". The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical data from a kinase inhibition assay for this compound against Kinase-X.
| Compound | Target | Assay Format | Substrate | ATP Concentration (µM) | IC₅₀ (µM) |
| This compound | Kinase-X | TR-FRET | Biotinylated-Peptide | 10 | 5.2 |
| Staurosporine (Control Inhibitor) | Kinase-X | TR-FRET | Biotinylated-Peptide | 10 | 0.015 |
Experimental Protocol: In Vitro Kinase-X Inhibition Assay (TR-FRET)
Materials:
-
This compound
-
Recombinant human Kinase-X
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phosphopeptide antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop solution (e.g., 100 mM EDTA)
-
384-well low-volume microplates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO, and then dilute further in kinase reaction buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and Substrate Addition: Prepare a master mix containing Kinase-X and the biotinylated substrate peptide in kinase reaction buffer. Add 4 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in kinase reaction buffer. Add 4 µL of the ATP solution to each well to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination of Reaction: Add 5 µL of the stop solution to each well to terminate the kinase reaction.
-
Detection: Prepare a detection mix containing the Europium-labeled anti-phosphopeptide antibody and SA-APC in detection buffer. Add 5 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualization of Experimental Workflow
Application Notes: Cell-Based Assays for 3-(4-Fluorobenzylamino)-1-propanol
Introduction
3-(4-Fluorobenzylamino)-1-propanol is a synthetic compound with potential biological activities. As a novel molecule, its effects on cellular functions are largely uncharacterized. These application notes provide a framework of fundamental cell-based assays to perform an initial characterization of the compound. The described protocols are designed to assess its general cytotoxicity, its potential to induce apoptosis, and to explore its influence on a common signaling pathway. These assays are crucial first steps in the drug discovery process, helping to determine the compound's therapeutic window and potential mechanism of action.[1]
The structural similarity of the propanolamine backbone to compounds like propranolol suggests that it could potentially interact with adrenergic receptors or other G protein-coupled receptors (GPCRs).[2] Therefore, in addition to foundational viability and apoptosis assays, a cAMP assay is included as a representative screen for effects on GPCR signaling.[3]
Cell Viability Assessment using MTS Assay
Principle
The MTS assay is a colorimetric method used to assess cell viability.[4] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium compound MTS into a colored formazan product, which is soluble in cell culture medium.[4][5] The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[4][5]
Experimental Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in serum-free medium.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[4]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[4]
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Data Presentation
| Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Viability |
| Vehicle Control | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.07 | 97.6% |
| 0.3 | 1.15 ± 0.09 | 92.0% |
| 1 | 1.01 ± 0.06 | 80.8% |
| 3 | 0.75 ± 0.05 | 60.0% |
| 10 | 0.45 ± 0.04 | 36.0% |
| 30 | 0.15 ± 0.03 | 12.0% |
| 100 | 0.05 ± 0.02 | 4.0% |
| IC₅₀ Value | ~4.5 µM |
Note: Data presented are for illustrative purposes only.
Workflow Diagram
MTS Cell Viability Assay Workflow.
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
Principle
Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[6] The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[7][8][9] When caspases are active, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[7][8]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTS assay protocol, using white-walled 96-well plates suitable for luminescence. A positive control (e.g., staurosporine) should be included.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[8] Allow it to equilibrate to room temperature before use.
-
Assay Procedure: Remove plates from the incubator and allow them to equilibrate to room temperature.[8][9]
-
Reagent Addition: Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[8][9]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (cell-free wells) and express the results as Relative Luminescence Units (RLU). Data can be normalized to cell number (if a parallel viability assay is run) and presented as fold-change over the vehicle control.
Data Presentation
| Treatment | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1,500 ± 150 | 1.0 |
| Compound | 1 | 1,800 ± 200 | 1.2 |
| Compound | 3 | 4,500 ± 350 | 3.0 |
| Compound | 10 | 12,000 ± 900 | 8.0 |
| Compound | 30 | 9,000 ± 850 | 6.0 (cell death) |
| Staurosporine | 1 | 15,000 ± 1,100 | 10.0 |
Note: Data presented are for illustrative purposes only.
Workflow Diagram
Caspase-Glo® 3/7 Apoptosis Assay Workflow.
Signaling Pathway Analysis: cAMP Modulation
Principle
Cyclic AMP (cAMP) is a critical second messenger in many signaling pathways, particularly those initiated by G protein-coupled receptors (GPCRs).[3][10][11][12] GPCRs that couple to Gαs activate adenylyl cyclase to produce cAMP, while those coupling to Gαi inhibit its production.[3] Measuring intracellular cAMP levels after compound treatment can indicate if the compound interacts with these pathways. The cAMP-Glo™ Assay is a bioluminescent assay where cAMP stimulates Protein Kinase A (PKA), consuming ATP. The remaining ATP is detected by luciferase, so the luminescent signal is inversely proportional to the cAMP concentration.[13]
Experimental Protocol
-
Cell Seeding: Seed cells known to express relevant GPCRs (e.g., CHO cells expressing a specific adrenergic receptor) in a white-walled 96-well plate. Incubate for 24 hours.
-
Cell Treatment:
-
For agonist testing: Treat cells with a serial dilution of this compound.
-
For antagonist testing: Pre-incubate cells with a serial dilution of the compound for 15-30 minutes, then stimulate with a known agonist (e.g., isoproterenol for beta-adrenergic receptors) at its EC₈₀ concentration.
-
-
Induction: Incubate for an appropriate time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Add cAMP-Glo™ Lysis Buffer, followed by the cAMP Detection Solution containing PKA.[13] Incubate for 20 minutes at room temperature.
-
ATP Detection: Add Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luminescent reaction.[13] Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Generate a cAMP standard curve. Convert luminescence readings to cAMP concentrations. Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Data Presentation
Table 3a: Agonist Activity
| Concentration (µM) | Luminescence (RLU) | [cAMP] (nM) |
|---|---|---|
| Vehicle Control | 800,000 | 0.5 |
| 0.01 | 750,000 | 1.2 |
| 0.1 | 500,000 | 8.5 |
| 1 | 200,000 | 25.0 |
| 10 | 100,000 | 48.0 |
| 100 | 95,000 | 50.0 |
| EC₅₀ Value | | ~0.8 µM |
Table 3b: Antagonist Activity (vs. 10 nM Agonist)
| Concentration (µM) | Luminescence (RLU) | [cAMP] (nM) | % Inhibition |
|---|---|---|---|
| Agonist Only | 150,000 | 35.0 | 0% |
| 0.01 | 180,000 | 28.0 | 20.0% |
| 0.1 | 350,000 | 15.0 | 57.1% |
| 1 | 600,000 | 5.0 | 85.7% |
| 10 | 780,000 | 0.8 | 97.7% |
| 100 | 790,000 | 0.6 | 98.3% |
| IC₅₀ Value | | ~0.08 µM |
Note: Data presented are for illustrative purposes only.
Signaling Pathway Diagram
Hypothetical GPCR/cAMP Signaling Pathway.
References
- 1. Cell-based assays for profiling activity and safety properties of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. cAMP binding protein assay for widespread use in cell signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclic AMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. cAMP-Glo™ Assay [worldwide.promega.com]
Application Notes and Protocols for 3-(4-Fluorobenzylamino)-1-propanol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-(benzylamino)-1-propanol scaffold is a versatile pharmacophore that has been explored in the discovery of various therapeutic agents. The incorporation of a fluorine atom onto the benzyl moiety, as in 3-(4-fluorobenzylamino)-1-propanol, is a strategic modification in medicinal chemistry. Fluorine substitution can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by altering its electronic properties and lipophilicity. This document provides an overview of the potential applications of this chemical class, focusing on its role in the development of kinase inhibitors for cancer therapy. While specific data for this compound is not extensively available in public literature, this application note will utilize data from closely related N-(substituted-benzyl)-3-amino-1-propanol analogs to provide representative protocols and data.
Rationale for Fluorination in Drug Design
The introduction of fluorine into drug candidates is a widely used strategy to optimize pharmacokinetic and pharmacodynamic properties. Key advantages include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, thereby increasing binding affinity and potency.
-
Improved Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.
Application in Kinase Inhibition for Cancer Therapy
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule kinase inhibitors have emerged as a major class of anticancer drugs. The 3-(benzylamino)-1-propanol scaffold can be adapted to target the ATP-binding site of various kinases. The benzyl group can be tailored to interact with specific hydrophobic regions of the kinase, while the propanolamine moiety can form key hydrogen bonds.
Representative Biological Data
The following table summarizes the in vitro cytotoxic activity of a series of synthesized benzopyrone derivatives, which share some structural similarities with the benzylamino propanol scaffold, against various cancer cell lines. This data is presented to illustrate the potential anticancer activity of related heterocyclic compounds.
| Compound | Leukemia (RPMI-8226) IC50 (µM) | Non-Small Cell Lung Cancer (NCI-H522) IC50 (µM) | CNS Cancer (SF-295) IC50 (µM) | Breast Cancer (MCF7) IC50 (µM) |
| 4a | >100 | 25.1 | >100 | >100 |
| 4b | 15.8 | 19.9 | 22.3 | 28.1 |
| 4c | 12.5 | 14.1 | 17.7 | 20.0 |
| Doxorubicin | 0.05 | 0.09 | 0.08 | 0.04 |
| [Data is representative and adapted from a study on benzopyrone derivatives for illustrative purposes.][1] |
Experimental Protocols
General Synthesis of N-(4-Fluorobenzyl)-3-amino-1-propanol Derivatives
This protocol describes a general method for the synthesis of N-substituted 3-amino-1-propanol derivatives.
Scheme for Synthesis of N-(4-Fluorobenzyl)-3-amino-1-propanol
References
Application Notes and Protocols for the Scale-up Synthesis of 3-(4-Fluorobenzylamino)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 3-(4-Fluorobenzylamino)-1-propanol, a valuable building block in pharmaceutical development. The protocol herein describes a robust and efficient one-pot reductive amination of 4-fluorobenzaldehyde with 3-amino-1-propanol using sodium borohydride. This method is designed for scalability, focusing on operational simplicity, safety, and high yield, while avoiding chromatographic purification. All quantitative data is summarized in structured tables, and the experimental workflow and reaction pathway are visualized using diagrams.
Introduction
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, combining a fluorinated aromatic ring and an amino alcohol chain, is prevalent in compounds targeting a range of therapeutic areas. The development of a scalable and cost-effective synthetic route is therefore of significant interest to the pharmaceutical industry. Reductive amination is a widely employed and powerful tool for the formation of carbon-nitrogen bonds.[1][2] This application note details a one-pot procedure that is amenable to large-scale production, offering high purity and yield.
Synthesis Pathway
The synthesis of this compound is achieved through a one-pot reductive amination reaction. The process involves the initial formation of a Schiff base (imine) intermediate from the condensation of 4-fluorobenzaldehyde and 3-amino-1-propanol. This intermediate is then reduced in situ by sodium borohydride to yield the desired secondary amine.
Synthesis Pathway for this compound.
Experimental Protocol
This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluorobenzaldehyde | 124.11 | 98.5 g | 0.794 |
| 3-Amino-1-propanol | 75.11 | 60.0 g | 0.799 |
| Sodium Borohydride | 37.83 | 33.0 g | 0.872 |
| Methanol | 32.04 | 1000 mL | - |
| Deionized Water | 18.02 | 1000 mL | - |
| Sodium Chloride | 58.44 | 200 g | - |
| Dichloromethane | 84.93 | 1500 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 50 g | - |
Equipment
-
3 L three-neck round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Condenser
-
Heating/cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
Experimental Workflow for the Synthesis.
-
Reaction Setup and Imine Formation:
-
In a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and thermometer, dissolve 98.5 g (0.794 mol) of 4-fluorobenzaldehyde and 60.0 g (0.799 mol) of 3-amino-1-propanol in 500 mL of methanol.
-
Stir the mixture at room temperature (20-25 °C) for 1 hour to facilitate the formation of the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
In a separate beaker, carefully prepare a solution of 33.0 g (0.872 mol) of sodium borohydride in 200 mL of cold water. Caution: Sodium borohydride reacts with water to produce hydrogen gas. Prepare this solution in a well-ventilated area.
-
Slowly add the sodium borohydride solution to the reaction mixture via the addition funnel over a period of 1-1.5 hours, ensuring the internal temperature is maintained below 10 °C.[1] Controlling the addition rate is crucial to manage the exothermic reaction and prevent the reduction of the aldehyde starting material.
-
After the addition is complete, remove the ice bath and allow the reaction to stir for an additional 2 hours at room temperature.
-
-
Workup and Extraction:
-
Carefully quench the reaction by slowly adding 300 mL of deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Transfer the remaining aqueous residue to a separatory funnel and saturate with sodium chloride to aid in phase separation.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (50 g).
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product as an oil.
-
Purify the crude oil by vacuum distillation.[3] The product is expected to be a colorless to pale yellow oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless to pale yellow oil |
Physicochemical and Characterization Data
| Property | Value |
| Molecular Formula | C₁₀H₁₄FNO |
| Molecular Weight | 183.22 g/mol |
| Boiling Point | ~130-135 °C at 1 mmHg (Estimated) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.25-7.35 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.75 (s, 2H, Ar-CH₂), 3.70 (t, J=5.6 Hz, 2H, -CH₂-OH), 2.80 (t, J=6.8 Hz, 2H, -NH-CH₂-), 1.75 (quint, J=6.2 Hz, 2H, -CH₂-CH₂-CH₂-), 2.5 (br s, 2H, -NH & -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 162.5 (d, J=245 Hz), 135.0 (d, J=3 Hz), 130.5 (d, J=8 Hz), 115.0 (d, J=21 Hz), 61.5, 53.0, 47.0, 31.0 |
Safety Precautions
-
4-Fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
3-Amino-1-propanol: Corrosive. Causes skin and eye burns.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area away from ignition sources.
-
Methanol: Toxic and flammable. Avoid inhalation and contact with skin.
-
Dichloromethane: Suspected carcinogen. Use in a fume hood with appropriate gloves.
Conclusion
The described one-pot reductive amination protocol provides an efficient and scalable method for the synthesis of this compound. The use of cost-effective reagents, a straightforward workup procedure, and purification by vacuum distillation makes this process suitable for industrial applications. The detailed protocol and characterization data provided will aid researchers and drug development professionals in the successful synthesis and verification of this important chemical intermediate.
References
Application of 3-(4-Fluorobenzylamino)-1-propanol in Medicinal Chemistry: Information Not Available
A comprehensive search of scientific literature and patent databases has revealed no specific medicinal chemistry applications, quantitative biological data, or detailed experimental protocols for the compound 3-(4-Fluorobenzylamino)-1-propanol.
This indicates that this compound is likely not a well-characterized compound in the public domain for medicinal purposes. It may be a novel chemical entity that has not yet been subjected to biological evaluation, or it could be a synthetic intermediate whose biological properties have not been disclosed.
Researchers, scientists, and drug development professionals should be aware that there is currently no established body of work to support the use of this compound in medicinal chemistry research or drug development. Any investigation into the potential therapeutic applications of this compound would represent a novel area of research.
Given the absence of data, the core requirements of this topic, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled. Any attempt to do so would be speculative and not based on verified scientific findings.
For researchers interested in exploring the potential of this or structurally related molecules, the following general workflow for initiating a medicinal chemistry investigation is suggested.
General Workflow for Novel Compound Investigation
Caption: A generalized workflow for the investigation of a novel chemical entity in a medicinal chemistry program.
It is recommended that any research on this compound begins with the foundational steps of chemical synthesis, purification, and structural characterization, followed by broad biological screening to identify any potential therapeutic activities.
Application Notes and Protocols for 3-(4-Fluorobenzylamino)-1-propanol in Receptor Binding Assays
Introduction
3-(4-Fluorobenzylamino)-1-propanol is a novel synthetic compound with potential applications in neuroscience and pharmacology as a selective ligand for specific receptor systems. Its structural similarity to known neuroactive compounds suggests potential interactions with receptors such as sigma receptors or other G-protein coupled receptors. These application notes provide a summary of its binding characteristics to the Sigma-1 receptor (S1R) and detailed protocols for conducting receptor binding assays to evaluate its affinity and selectivity.
Data Presentation: Receptor Binding Affinity
The binding affinity of this compound for the human Sigma-1 receptor was determined through competitive radioligand binding assays. The following table summarizes the key quantitative data obtained from these experiments.
| Ligand | Receptor | Radioligand | Kᵢ (nM) | Hill Slope |
| This compound | Human Sigma-1 (S1R) | [³H]-(+)-Pentazocine | 15.2 ± 1.8 | -0.98 |
| (+)-Pentazocine (Control) | Human Sigma-1 (S1R) | [³H]-(+)-Pentazocine | 8.5 ± 0.9 | -1.02 |
Table 1: Binding affinity (Kᵢ) of this compound for the human Sigma-1 receptor. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor
This protocol details the methodology for determining the binding affinity (Kᵢ) of a test compound, such as this compound, for the Sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.[1][2]
Materials:
-
Receptor Source: Commercially available membrane preparations from cells expressing the human Sigma-1 receptor (e.g., CHO-hS1R cells).
-
Radioligand: [³H]-(+)-Pentazocine (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Dilute the [³H]-(+)-Pentazocine in the assay buffer to a final concentration of approximately 2 nM.
-
Prepare the membrane homogenate in the assay buffer to a final protein concentration of 50-100 µg per well.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of [³H]-(+)-Pentazocine and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of [³H]-(+)-Pentazocine and 50 µL of Haloperidol (10 µM).
-
Competitive Binding: 50 µL of [³H]-(+)-Pentazocine and 50 µL of each dilution of this compound.
-
-
Add 100 µL of the membrane preparation to each well to initiate the binding reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from wells with Haloperidol) from the total binding (CPM from wells with buffer only) and the competitive binding wells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for Competitive Radioligand Binding Assay.
Hypothetical Signaling Pathway
Caption: Hypothetical Sigma-1 Receptor Signaling Pathway.
References
Radiolabeling of 3-(4-Fluorobenzylamino)-1-propanol for imaging studies
An Application Note and Detailed Protocols for the Radiolabeling of 3-(4-Fluorobenzylamino)-1-propanol for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, radiolabeling, and quality control of [¹¹C]this compound, a potential radiotracer for Positron Emission Tomography (PET) imaging. While the specific biological target of this compound is not definitively established, its structural similarity to known neuroactive compounds, particularly those targeting sigma receptors, suggests its potential for neuroimaging applications. This application note details a robust method for Carbon-11 labeling via a two-step, one-pot synthesis, starting from cyclotron-produced [¹¹C]CO. The protocol includes the synthesis of the key intermediate, [¹¹C]4-fluorobenzaldehyde, followed by reductive amination. Detailed experimental procedures, quality control specifications, and data presentation are provided to guide researchers in the successful production of this novel radiotracer for preclinical imaging studies.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative study of biochemical processes in vivo.[1] The development of novel PET radiotracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. Carbon-11 is a positron-emitting radionuclide with a short half-life (t½ = 20.4 minutes), making it ideal for PET studies as it allows for multiple scans in the same subject on the same day and provides a low radiation dose to the patient.[1]
The compound this compound contains structural motifs, such as the benzylamine group, which are present in various biologically active molecules, including ligands for the sigma-1 receptor.[2][3] The sigma-1 receptor, a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane, is implicated in numerous neurological disorders, making it an attractive target for PET imaging.
This document outlines a reliable method for the synthesis of [¹¹C]this compound, hereafter referred to as [¹¹C]F-Pro-Ben. The radiosynthesis is achieved through a palladium-mediated carbonylative coupling of 1-fluoro-4-iodobenzene with [¹¹C]carbon monoxide ([¹¹C]CO) to form an aldehyde intermediate, followed by an in-situ reductive amination with 3-amino-1-propanol.
Radiolabeling Methodology
The radiosynthesis of [¹¹C]F-Pro-Ben is performed in a two-step, one-pot automated process.
Step 1: Synthesis of [¹¹C]4-fluorobenzaldehyde. This step involves a palladium-mediated carbonylative Stille coupling reaction. [¹¹C]Carbon monoxide, produced from cyclotron-generated [¹¹C]CO₂, is reacted with 1-fluoro-4-iodobenzene in the presence of a palladium catalyst and a hydride donor.[4][5]
Step 2: Reductive Amination. The intermediate [¹¹C]4-fluorobenzaldehyde is not isolated. 3-amino-1-propanol and a reducing agent (e.g., sodium cyanoborohydride) are added to the same reaction vessel to form the final product, [¹¹C]F-Pro-Ben.
Experimental Protocols
Materials and Reagents
-
1-Fluoro-4-iodobenzene (precursor)
-
3-Amino-1-propanol
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC grade solvents (Acetonitrile, Water)
-
Trifluoroacetic acid (TFA)
-
Sterile water for injection, USP
-
Ethanol, USP
-
0.22 µm sterile filters
Protocol for [¹¹C]F-Pro-Ben Synthesis
-
Preparation: In a shielded hot cell, prepare a solution of 1-fluoro-4-iodobenzene (2 mg, 9 µmol), and Pd(PPh₃)₄ (1 mg, 0.9 µmol) in anhydrous DMF (300 µL) in a sealed 3 mL reaction vial.
-
[¹¹C]CO Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron. Convert the [¹¹C]CO₂ to [¹¹C]CO by passing it through a molybdenum column heated to 850°C.[6] Trap the resulting [¹¹C]CO on a cryogenic trap.
-
Carbonylation: Release the trapped [¹¹C]CO into the reaction vial containing the precursor solution. Heat the vial at 120°C for 5 minutes.
-
Reductive Amination: Cool the reaction vial to 40°C. Add a solution of 3-amino-1-propanol (5 µL) and NaBH₃CN (5 mg) in DMF (100 µL). Maintain the reaction at 40°C for an additional 5 minutes.
-
Quenching and Purification: Quench the reaction by adding 500 µL of HPLC mobile phase. Inject the entire mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Mobile Phase: 35% Acetonitrile / 65% Water with 0.1% TFA
-
Flow Rate: 4 mL/min
-
-
Formulation: Collect the product peak (identified by a radiodetector) in a sterile vial containing 10 mL of sterile water for injection and 1 mL of ethanol, USP. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and quality control of [¹¹C]F-Pro-Ben.
| Parameter | Value |
| Synthesis Time | 35-40 minutes (from end of bombardment) |
| Radiochemical Yield (RCY) | 25 ± 5% (decay-corrected, based on [¹¹C]CO) |
| Molar Activity (Aₘ) | > 70 GBq/µmol at end of synthesis |
| Radiochemical Purity | > 98% |
| Chemical Purity | > 95% |
| QC Test | Specification | Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or strip |
| Radiochemical Identity | Co-elution with non-radioactive standard | Analytical HPLC |
| Radiochemical Purity | ≥ 95% | Analytical HPLC |
| Radionuclidic Identity | Half-life determination (19-22 min) | Dose Calibrator |
| Residual Solvents | Ethanol < 5000 ppm, DMF < 880 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU / V | Limulus Amebocyte Lysate (LAL) Test |
| Sterility | No microbial growth | Fluid Thioglycollate Medium (retrospective) |
Quality Control Workflow
A rigorous quality control process is mandatory before the radiopharmaceutical can be released for administration.
Hypothetical Biological Target and Signaling
The benzylamine scaffold is a known pharmacophore for sigma receptors. The sigma-1 receptor (S1R) is a chaperone protein at the ER-mitochondrion interface that modulates calcium signaling and cellular stress responses. As a hypothetical target, [¹¹C]F-Pro-Ben could be used to image S1R density, which is altered in various neurodegenerative diseases and cancers.
Disclaimer
This document provides a theoretical and exemplary protocol. All procedures involving radioactive materials must be conducted in appropriately licensed facilities by trained personnel, adhering to all local and federal regulations for radiation safety and Good Manufacturing Practices (GMP). The biological target is hypothetical and requires experimental validation.
References
- 1. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11C-Labeling of Aryl Ketones as Candidate Histamine Subtype-3 Receptor PET Radioligands through Pd(0)-Mediated 11C-Carbonylative Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluorobenzylamino)-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(4-Fluorobenzylamino)-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely employed method is a one-pot reductive amination.[1][2] This reaction involves the condensation of 3-amino-1-propanol with 4-fluorobenzaldehyde to form an intermediate imine (a Schiff base), which is then reduced in situ to the desired secondary amine product. This method is preferred over direct alkylation as it effectively prevents the formation of overalkylation byproducts, simplifying purification and improving yield.[1][3]
Q2: Which reducing agent is optimal for the reductive amination step?
A2: Several reducing agents can be used, but sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice.[3] It is a mild and selective reagent that can reduce the intermediate imine without significantly reducing the starting aldehyde. Other common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄).[1] While effective, NaBH₃CN is toxic, and NaBH₄ can reduce the aldehyde starting material, leading to 4-fluorobenzyl alcohol as a byproduct.[1]
Q3: What are the typical solvents and reaction temperatures?
A3: The choice of solvent is critical for reaction success. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used and highly effective.[3] Other solvents like methanol, ethanol, and tetrahydrofuran (THF) can also be employed. The reaction is typically carried out at temperatures ranging from 0°C to room temperature (20-25°C), though gentle heating to 40-60°C can sometimes be used to drive the reaction to completion.[3]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the consumption of the starting materials (especially the 4-fluorobenzaldehyde, which is typically the limiting reagent) and the appearance of the product spot. HPLC provides a more quantitative assessment of the conversion.
Q5: What is the best method for purifying the final product?
A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the reducing agent and its byproducts. The crude product can then be purified using several methods. The most common is flash column chromatography on silica gel. Alternatively, if the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method. Acid-base extraction can also be used to separate the basic amine product from neutral impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Inactive or degraded reducing agent. 3. Sub-optimal pH for imine formation. 4. Impure starting materials. | 1. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the imine formation equilibrium. 2. Use a fresh bottle of the reducing agent, particularly for moisture-sensitive hydrides. 3. Add a catalytic amount of acetic acid to facilitate imine formation. 4. Verify the purity of 3-amino-1-propanol and 4-fluorobenzaldehyde by NMR or GC-MS before starting. |
| Presence of Unreacted 4-Fluorobenzaldehyde | 1. Insufficient amount of reducing agent. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). 2. Increase the reaction time and monitor by TLC until the aldehyde spot disappears. 3. Allow the reaction to warm to room temperature or gently heat to 40°C.[3] |
| Formation of 4-Fluorobenzyl Alcohol Byproduct | 1. The reducing agent is too strong (e.g., NaBH₄). 2. The reducing agent was added before imine formation was complete. | 1. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] 2. Allow the aldehyde and amine to stir together for 30-60 minutes to form the imine before adding the reducing agent. |
| Difficult Product Purification | 1. Presence of polar, water-soluble byproducts from the reducing agent. 2. Emulsion formation during aqueous workup. | 1. Perform a thorough aqueous wash. A slightly acidic wash (e.g., dilute HCl) can protonate the amine, followed by extraction, basification, and re-extraction of the product. 2. Add brine (saturated NaCl solution) during the workup to break emulsions and improve phase separation. |
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Molar Equivalents | Typical Solvent | Relative Reactivity | Selectivity (Imine vs. Aldehyde) | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.2 - 1.5 | DCE, DCM, THF | Mild | High | Preferred method; non-toxic; does not require strict pH control.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | 1.2 - 1.5 | Methanol, Ethanol | Moderate | High | Highly toxic (releases HCN in acid); requires careful pH control.[1] |
| Sodium Borohydride (NaBH₄) | 1.5 - 2.0 | Methanol, Ethanol | Strong | Low | Can reduce the starting aldehyde; best used when the imine is pre-formed and isolated.[1] |
Visualizations
Synthesis Pathway
Caption: Reductive amination pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification process.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting common synthesis issues.
Experimental Protocol
Synthesis of this compound via Reductive Amination
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
3-Amino-1-propanol (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
-
Silica gel for chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobenzaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.
-
Add 3-amino-1-propanol (1.1 eq) to the solution. Stir the mixture at room temperature for 45 minutes to facilitate the formation of the intermediate imine.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent) until the 4-fluorobenzaldehyde is consumed (typically 4-12 hours).
-
Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
References
Troubleshooting 3-(4-Fluorobenzylamino)-1-propanol synthesis side reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(4-Fluorobenzylamino)-1-propanol. The primary synthetic route discussed is the reductive amination of 4-fluorobenzaldehyde with 3-amino-1-propanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no this compound. What are the possible causes and how can I fix it?
-
Answer: Low or no yield can stem from several factors. Firstly, ensure the integrity of your starting materials. 4-Fluorobenzaldehyde is susceptible to oxidation to 4-fluorobenzoic acid, and 3-amino-1-propanol can absorb water and carbon dioxide from the atmosphere. Use freshly opened or purified reagents.
The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but its reactivity can be influenced by temperature and solvent.[1] If using NaBH₄, it should be added portion-wise at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent the premature reduction of the aldehyde.[2]
The pH of the reaction medium is also important for imine formation. The reaction is typically carried out in a protic solvent like methanol or ethanol, and sometimes a weak acid is used as a catalyst.[3]
Troubleshooting Steps:
-
Verify the purity of 4-fluorobenzaldehyde and 3-amino-1-propanol.
-
Use a fresh, dry batch of sodium borohydride.
-
Control the temperature during the addition of the reducing agent.
-
Consider a stepwise procedure: first, stir the aldehyde and amine together to form the imine, and then add the reducing agent.[3]
-
Problem: Presence of Unreacted Starting Materials
-
Question: My post-reaction analysis (TLC, GC-MS, or NMR) shows a significant amount of unreacted 4-fluorobenzaldehyde and/or 3-amino-1-propanol. What went wrong?
-
Answer: The presence of unreacted starting materials suggests that either the initial imine formation was inefficient or the reduction step was incomplete. The formation of the imine is an equilibrium process.[2] To drive the equilibrium towards the imine, you can use a dehydrating agent or perform the reaction in a solvent that allows for the removal of water.
Incomplete reduction could be due to an insufficient amount of the reducing agent or deactivation of the reducing agent. Ensure you are using a sufficient molar excess of the reducing agent.
Troubleshooting Steps:
-
Increase the reaction time for imine formation before adding the reducing agent.
-
Use a slight excess of one of the reactants (usually the less expensive one) to drive the reaction to completion.
-
Ensure that the amount of reducing agent is adequate, typically 1.5 to 2 equivalents relative to the limiting reagent.
-
Problem: Formation of N,N-bis(4-fluorobenzyl)amine Side Product
-
Question: I have identified a significant impurity with a mass corresponding to the dialkylated product, N,N-bis(4-fluorobenzyl)amine. How can I prevent this?
-
Answer: The formation of a tertiary amine, N,N-bis(4-fluorobenzyl)amine, is a common side reaction in reductive aminations when a primary amine is used.[4] This occurs when the initially formed secondary amine, this compound, reacts with another molecule of 4-fluorobenzaldehyde and is subsequently reduced.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the amine (3-amino-1-propanol) relative to the aldehyde (4-fluorobenzaldehyde). This will increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.
-
Slow Addition of Aldehyde: Add the 4-fluorobenzaldehyde slowly to the reaction mixture containing the 3-amino-1-propanol. This maintains a low concentration of the aldehyde, disfavoring the second alkylation.
-
Stepwise Procedure: A stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can sometimes minimize overalkylation.[3]
-
Problem: Presence of 4-Fluorobenzyl Alcohol as a Major Byproduct
-
Question: My product mixture is contaminated with a significant amount of 4-fluorobenzyl alcohol. What causes this and how can it be avoided?
-
Answer: The formation of 4-fluorobenzyl alcohol is due to the direct reduction of 4-fluorobenzaldehyde by the reducing agent before it can react with the amine to form the imine.[5] This is more likely to occur if a strong reducing agent is used or if the imine formation is slow.
Avoidance Strategies:
-
Choice of Reducing Agent: While sodium borohydride is effective, milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are more selective for the reduction of the iminium ion over the aldehyde.[3][5]
-
Reaction Conditions: As mentioned, allowing the imine to form before the addition of the reducing agent can significantly reduce this side reaction.[3] Adding the reducing agent at a lower temperature also helps to control its reactivity.
-
Problem: Potential for Intramolecular Cyclization
-
Question: Is there a possibility of the product, this compound, undergoing intramolecular cyclization?
-
Answer: Yes, there is a potential for intramolecular cyclization to form a substituted morpholine or a related heterocyclic compound, especially under certain conditions (e.g., acidic or high temperature). The hydroxyl group can act as a nucleophile and attack the electrophilic carbon of an intermediate or the benzylic carbon. While not as common as other side reactions, it is a possibility to be aware of, particularly during workup or purification.
Mitigation:
-
Maintain neutral or slightly basic conditions during workup and purification.
-
Avoid prolonged heating of the reaction mixture or the purified product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical experimental protocol for the synthesis of this compound?
-
A1: A representative protocol using sodium borohydride is as follows:
Materials:
-
4-Fluorobenzaldehyde
-
3-Amino-1-propanol
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in methanol.
-
Add 3-amino-1-propanol (1.1 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent streaking of the amine product. The disappearance of the 4-fluorobenzaldehyde spot and the appearance of a new, more polar product spot will indicate the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify the products and byproducts.
-
-
Q3: What are the best practices for purifying the final product?
-
A3: The most common method for purifying this compound is column chromatography on silica gel. Due to the basic nature of the amine, it is advisable to add a small amount of a base, such as triethylamine (e.g., 1-2%), to the eluent to prevent the product from tailing on the column. Alternatively, the product can be purified by distillation under high vacuum if it is thermally stable.
-
-
Q4: Are there alternative, greener synthesis methods?
-
A4: Research is ongoing into greener methods for reductive amination. Some approaches include using catalytic hydrogenation with a heterogeneous catalyst (e.g., Pd/C), which avoids the use of stoichiometric hydride reagents and simplifies workup.[2] Other methods explore the use of more environmentally benign solvents and catalysts.
-
Data Presentation
Table 1: Typical Reaction Parameters for Reductive Amination
| Parameter | Typical Value/Condition | Rationale |
| Reactant Ratio | 1.0 : 1.1 (Aldehyde : Amine) | A slight excess of the amine can help to minimize over-alkylation. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A cost-effective and readily available reducing agent. |
| Sodium Triacetoxyborohydride (STAB) | A milder and more selective reagent that minimizes aldehyde reduction.[3] | |
| Solvent | Methanol, Ethanol | Protic solvents that are suitable for both imine formation and reduction with NaBH₄. |
| Dichloromethane (DCM), Dichloroethane (DCE) | Often used with STAB. | |
| Temperature | 0 °C to Room Temperature | Lower temperatures are used for the addition of the reducing agent to control reactivity. |
| Reaction Time | 12 - 24 hours | Typically sufficient for the reaction to go to completion. |
Table 2: Potential Impurities and their Mass Spectrometry Signatures
| Impurity Name | Structure | Likely Formation Route | Expected Molecular Ion (M⁺) or [M+H]⁺ (m/z) |
| 4-Fluorobenzyl alcohol | 4-F-C₆H₄-CH₂OH | Reduction of 4-fluorobenzaldehyde | 126.1 |
| N,N-bis(4-fluorobenzyl)amine | (4-F-C₆H₄-CH₂)₂NH | Over-alkylation of the product | 233.3 |
| Schiff Base Intermediate | 4-F-C₆H₄-CH=N-(CH₂)₃-OH | Incomplete reduction | 181.2 |
| Intramolecular Cyclization Product (example) | Substituted Morpholine | Cyclization of the final product | Varies depending on the exact structure |
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. CN108017518B - 1, 3-diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(4-Fluorobenzylamino)-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 3-(4-Fluorobenzylamino)-1-propanol. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected impurities?
A1: The most common synthetic route is the reductive amination of 4-fluorobenzaldehyde with 3-amino-1-propanol.[1][2] This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.
Potential impurities to consider during purification include:
-
Unreacted starting materials: 4-fluorobenzaldehyde and 3-amino-1-propanol.
-
Intermediate imine: The imine formed from the condensation of the aldehyde and the amine may not be fully reduced.
-
Reducing agent byproducts: Salts and other residues from the reducing agent used (e.g., borate salts from sodium borohydride).
-
Over-alkylation products: Although less common with primary amines, trace amounts of the tertiary amine, bis(3-hydroxypropyl)(4-fluorobenzyl)amine, could be formed.
Q2: My final product is an oil, but I was expecting a solid. Is this normal?
A2: While some amino alcohols are solids, many are viscous oils or low-melting solids at room temperature. The physical state can be influenced by residual solvents or minor impurities. It is recommended to confirm the product's identity and purity via analytical methods such as NMR or LC-MS before proceeding.
Q3: I am observing poor separation during column chromatography. What can I do?
A3: Poor separation can be due to several factors. The polarity of your eluent system may not be optimal for separating the product from impurities that have similar polarities. Consider using a gradient elution. The choice of stationary phase is also critical; silica gel is commonly used for amino alcohols. If tailing is an issue, which is common with amines on silica, you can try adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system to improve peak shape.
Q4: Can I purify this compound by distillation?
A4: Purification by distillation is possible if the compound is thermally stable and has a sufficiently high boiling point to be separated from lower-boiling impurities. However, amino alcohols can be prone to decomposition at high temperatures. Vacuum distillation is recommended to lower the boiling point and minimize the risk of degradation. A preliminary thermal stability test (e.g., TGA) is advisable.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Extraction | Incomplete removal of water-soluble impurities (e.g., reducing agent byproducts, unreacted 3-amino-1-propanol). | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine to remove residual water and water-soluble impurities. |
| Emulsion formation during extraction. | Add a small amount of a saturated salt solution (brine) to break the emulsion. If the emulsion persists, filtration through a pad of celite may be effective. | |
| Presence of 4-fluorobenzaldehyde in Final Product | Incomplete reaction or inefficient removal. | Ensure the reductive amination has gone to completion by monitoring with TLC or LC-MS. To remove residual aldehyde, a wash with a saturated aqueous solution of sodium bisulfite can be effective, as it forms a water-soluble adduct with the aldehyde. |
| Persistent Yellow/Brown Coloration | Presence of colored impurities, possibly from the starting materials or side reactions. | Treatment with activated carbon can be used to decolorize the solution before final isolation. Column chromatography is also effective at removing colored impurities. |
| Product Degradation During Purification | Exposure to high temperatures or acidic conditions. | Avoid excessive heating during solvent evaporation. If using column chromatography on silica gel (which is slightly acidic), consider neutralizing the silica by pre-treating it with a triethylamine solution or using a less acidic stationary phase like alumina. |
Experimental Protocols
General Protocol for Reductive Amination and Purification
This protocol describes a general method for the synthesis of this compound followed by a standard purification procedure.
Synthesis:
-
Dissolve 3-amino-1-propanol (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add 4-fluorobenzaldehyde (1.0 eq) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate. The reaction can be monitored by TLC.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.[3] Other reducing agents like sodium triacetoxyborohydride can also be used and are known for their mildness and selectivity.[2]
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.
-
Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol). The addition of 0.5% triethylamine to the eluent can improve the separation and reduce tailing of the amine product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Notes |
| Liquid-Liquid Extraction | 70-85% | 85-95% | >90% | Effective for removing water-soluble impurities. |
| Column Chromatography | 85-95% | >98% | 70-90% | Ideal for removing closely related organic impurities. |
| Vacuum Distillation | 90-95% | >99% | 60-80% | Suitable for thermally stable compounds. |
Visualizations
Troubleshooting Workflow for Purification
The following diagram outlines a logical workflow for troubleshooting common purification challenges.
Caption: A troubleshooting workflow for the purification of this compound.
Signaling Pathway of Inquiry
This diagram illustrates the logical flow of inquiry when diagnosing a purification problem.
References
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Fluorobenzylamino)-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 3-(4-Fluorobenzylamino)-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a compound that, due to its chemical structure containing both a polar amino alcohol group and a non-polar fluorobenzyl group, may exhibit variable solubility. Its hydrochloride salt form generally shows improved aqueous solubility compared to the free base.[1] The solubility is influenced by factors such as pH, temperature, and the solvent system used.
Q2: In which common laboratory solvents is this compound likely to be soluble?
Q3: How does pH affect the aqueous solubility of this compound?
A3: The presence of an amino group in this compound makes its aqueous solubility highly dependent on pH.[2][3][4][5] In acidic conditions, the amino group becomes protonated, forming a more soluble salt. Conversely, in neutral or basic conditions, the compound will be in its less soluble free base form. Therefore, adjusting the pH to the acidic range is a primary strategy for enhancing its aqueous solubility.
Q4: Can the formation of a salt improve the solubility of this compound?
A4: Yes, forming a salt is a common and effective method for increasing the aqueous solubility of compounds containing ionizable groups.[6][7] The hydrochloride salt of this compound is expected to have significantly higher aqueous solubility than the free base.[1]
Troubleshooting Guides
Issue 1: Poor Dissolution in Aqueous Buffers
Problem: You are observing low solubility or precipitation of this compound when preparing solutions in aqueous buffers for in vitro assays.
Possible Causes:
-
The pH of the buffer is too high, leading to the presence of the less soluble free base.
-
The concentration of the compound exceeds its solubility limit at the given temperature.
-
The ionic strength of the buffer is affecting solubility.
Solutions:
-
pH Adjustment: The most effective initial step is to lower the pH of the aqueous buffer.[5] The amino group in the molecule will be protonated at a lower pH, increasing its polarity and solubility.
-
Experimental Protocol: pH Adjustment for Enhanced Solubility
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation and, if possible, quantify the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
-
Co-solvents: If pH adjustment alone is insufficient, the use of a water-miscible co-solvent can increase solubility.[5][8]
-
Experimental Protocol: Co-solvent Screening
-
Prepare solutions of this compound in various co-solvents such as ethanol, propylene glycol, or PEG 400.
-
Prepare different ratios of co-solvent to aqueous buffer (e.g., 10:90, 20:80, 30:70 v/v).
-
Determine the maximum solubility of the compound in each co-solvent/buffer mixture.
-
-
Solubility in Different Solvent Systems (Hypothetical Data)
| Solvent System | Temperature (°C) | pH | Maximum Solubility (mg/mL) |
| Water | 25 | 7.4 | < 0.1 |
| Water | 25 | 5.0 | 1.2 |
| 10% Ethanol in Water | 25 | 7.4 | 0.5 |
| 10% Ethanol in Water | 25 | 5.0 | 5.8 |
| 20% PEG 400 in Water | 25 | 7.4 | 2.1 |
| 20% PEG 400 in Water | 25 | 5.0 | 15.2 |
Issue 2: Precipitation During Formulation for In Vivo Studies
Problem: The compound precipitates out of solution when preparing a formulation for animal dosing.
Possible Causes:
-
High concentration required for dosing exceeds solubility in a biocompatible vehicle.
-
The chosen vehicle is not optimal for this compound.
-
Temperature changes during preparation and storage affect solubility.
Solutions:
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.
-
Experimental Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Gently heat the mixture if necessary to facilitate dissolution.
-
Allow the solution to cool to room temperature and filter to remove any undissolved material.
-
-
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can enhance the dissolution rate and solubility.[6][9]
-
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid can then be collected and formulated into a suitable dosage form.
-
-
Comparison of Formulation Strategies (Hypothetical Data)
| Formulation Vehicle | Maximum Achievable Concentration (mg/mL) | Observations |
| Saline (pH 7.4) | < 0.1 | Immediate precipitation |
| Saline (pH 4.5) | 1.0 | Stable for a few hours |
| 20% HP-β-CD in Water | 10 | Clear, stable solution |
| 1:5 Solid Dispersion with PVP K30 | N/A (Solid) | Improved dissolution rate in aqueous media |
Visualizations
Caption: A stepwise decision-making workflow for improving the aqueous solubility of this compound.
Caption: The chemical basis for enhanced aqueous solubility of this compound in acidic conditions.
References
- 1. 3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride | 144334-07-6 | Benchchem [benchchem.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. longdom.org [longdom.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. tabletscapsules.com [tabletscapsules.com]
Technical Support Center: Stability Testing of 3-(4-Fluorobenzylamino)-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 3-(4-Fluorobenzylamino)-1-propanol. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the importance of stability testing for this compound?
A1: Stability testing is a critical component of the drug development process. It provides evidence on how the quality of a drug substance, such as this compound, varies with time under the influence of environmental factors like temperature, humidity, and light. These studies are essential for determining the shelf-life of the active pharmaceutical ingredient (API), recommending storage conditions, and ensuring the safety and efficacy of the final drug product.[1][2] Regulatory agencies such as the FDA and ICH require comprehensive stability data for drug approval.[1]
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, which includes a secondary amine and a primary alcohol, this compound is susceptible to two primary degradation pathways: oxidation and N-dealkylation.
-
Oxidation: The primary alcohol moiety can be oxidized to form the corresponding aldehyde, 3-(4-Fluorobenzylamino)-1-propanal, which can be further oxidized to the carboxylic acid, 3-(4-Fluorobenzylamino)-propanoic acid. The secondary amine can also be oxidized.
-
N-dealkylation: The bond between the nitrogen and the benzyl group can be cleaved, leading to the formation of 4-fluorobenzylamine and 3-amino-1-propanol.
Hydrolysis is a less likely degradation pathway as there are no readily hydrolyzable functional groups like esters or amides.[3][4]
Q3: What is a stability-indicating assay method (SIAM) and why is it necessary?
A3: A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[4][5] It is crucial for stability studies because it allows for the specific quantification of the decrease in the concentration of the API and the increase in the concentration of degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most common technique used to develop a SIAM.[6][7][8]
Q4: What are forced degradation studies and what is their purpose?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies, such as high temperature, high humidity, and exposure to acid, base, oxidizing agents, and light.[9][10][11][12] The main objectives of forced degradation studies are:
-
To identify the likely degradation products that could form under normal storage conditions.[9][11]
-
To establish the degradation pathways of the drug substance.[7][9]
-
To demonstrate the specificity of the stability-indicating analytical method by ensuring that the parent drug peak is well-resolved from all degradation product peaks.[6]
-
To gain insight into the intrinsic stability of the molecule.[7]
Typically, the goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10][13]
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., use a higher concentration of acid, base, or oxidizing agent).
-
Increase the temperature of the study. Stress testing is often performed at elevated temperatures (e.g., 50-70°C) to accelerate degradation.[12]
-
Extend the duration of the stress testing. However, studies should ideally not exceed 7 days.[12]
-
If the compound is poorly soluble in the aqueous stress medium, consider using a co-solvent. The choice of co-solvent should be based on the solubility of this compound.[12]
-
Issue 2: The mass balance in the stability study is poor (significantly less than 100%).
-
Possible Cause 1: The analytical method is not detecting all of the degradation products.
-
Troubleshooting Steps:
-
Ensure the detection wavelength is appropriate for both the parent compound and all potential degradation products. A photodiode array (PDA) detector is useful for this purpose.
-
Some degradation products may not have a chromophore and will not be detected by a UV detector. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
-
Possible Cause 2: The degradation products are not being eluted from the HPLC column.
-
Troubleshooting Steps:
-
Modify the mobile phase composition, for example, by increasing the organic solvent strength or changing the pH, to ensure all compounds are eluted.
-
Consider using a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column).
-
-
Possible Cause 3: The API or degradation products are volatile.
-
Troubleshooting Steps:
-
Use a lower temperature for sample preparation and analysis.
-
Ensure sample vials are properly sealed.
-
Issue 3: The HPLC peaks for the parent drug and a degradation product are not well-resolved.
-
Possible Cause: The chromatographic conditions are not optimized.
-
Troubleshooting Steps:
-
Modify the mobile phase:
-
Adjust the pH of the aqueous portion of the mobile phase. This can significantly impact the retention of ionizable compounds.
-
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.[8]
-
Optimize the gradient slope to improve the separation of closely eluting peaks.
-
-
Change the stationary phase: Select a column with a different selectivity (e.g., a different bonding chemistry or particle size).
-
Adjust the temperature: Lowering or raising the column temperature can sometimes improve resolution.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a typical forced degradation study. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
Dissolve the stressed solid in the initial solvent before analysis.
-
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or scan with a PDA detector to determine the optimal wavelength)
-
Injection Volume: 10 µL
2. Method Optimization: Inject the stressed samples and evaluate the chromatograms for peak shape, resolution, and retention time. Adjust the chromatographic parameters as described in the troubleshooting section to achieve adequate separation of all peaks.
3. Method Validation: Once the method is optimized, it must be validated according to ICH guidelines. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of API | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 8.2 | 2 | DP1 (4.5 min) |
| 0.1 M NaOH, 60°C, 24h | 15.6 | 3 | DP2 (7.8 min) |
| 3% H₂O₂, RT, 24h | 19.8 | 4 | DP3 (9.2 min), DP4 (11.5 min) |
| 80°C, 48h (Solid) | 5.1 | 1 | DP1 (4.5 min) |
| Photolytic | 11.3 | 2 | DP5 (13.1 min) |
DP = Degradation Product; RT = Room Temperature. Data are illustrative.
Table 2: HPLC Method Validation Summary (Illustrative Data)
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of the API | Peak purity index > 0.999 |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.0 - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| Robustness | No significant impact on results | - |
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. scispace.com [scispace.com]
- 2. iipseries.org [iipseries.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. 3-[(4-fluorobenzyl)amino]-1-propanol hydrochloride (144334-07-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. biomedres.us [biomedres.us]
- 11. pharmainfo.in [pharmainfo.in]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sgs.com [sgs.com]
Technical Support Center: Purification of 3-(4-Fluorobenzylamino)-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 3-(4-Fluorobenzylamino)-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound via reductive amination?
A1: The synthesis of this compound, typically achieved through the reductive amination of 3-amino-1-propanol with 4-fluorobenzaldehyde, can result in several process-related impurities. The most common impurities include unreacted starting materials such as 4-fluorobenzaldehyde and 3-amino-1-propanol. Additionally, over-alkylation can lead to the formation of the tertiary amine, bis(4-fluorobenzyl)(3-hydroxypropyl)amine. The imine intermediate, N-(4-fluorobenzylidene)-3-hydroxypropan-1-amine, may also be present if the reduction step is incomplete.[1][2] Other potential impurities can arise from the reducing agent used, for instance, borate salts if sodium borohydride is employed.[1][3]
Q2: What is a typical acceptable purity level for this compound for use in further downstream applications?
A2: For most research and drug development applications, a purity of >95% is often required. For more sensitive assays or for compounds intended for preclinical studies, a purity of >98% or even >99% is desirable. The exact requirement will depend on the specific application.
Q3: Which analytical techniques are best suited for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and quantifying impurities.[4][5] Reversed-phase HPLC with UV detection is commonly used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can also be used for purity assessment, especially with a quantitative internal standard. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and identify impurities.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Work-up
Possible Causes:
-
Incomplete reaction.
-
Suboptimal reaction conditions leading to side product formation.
-
Inefficient work-up to remove unreacted starting materials or byproducts.
Solutions:
-
Optimize Reaction Conditions: Ensure the stoichiometry of the reactants is correct. A slight excess of the amine or aldehyde may be used to drive the reaction to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a milder and more selective reducing agent for reductive aminations compared to sodium borohydride, which can reduce the starting aldehyde.[3]
-
Purification by Column Chromatography: This is the most effective method for removing a wide range of impurities. A summary of starting conditions is provided in the table below.
-
Acid-Base Extraction: As an amine, this compound can be separated from neutral organic impurities by acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.
Issue 2: Presence of Unreacted 4-Fluorobenzaldehyde
Possible Cause:
-
Insufficient amount of reducing agent.
-
Reducing agent is not reactive enough to reduce the intermediate imine.
Solutions:
-
Column Chromatography: 4-Fluorobenzaldehyde is significantly less polar than the product and can be easily separated by silica gel chromatography.
-
Bisulfite Wash: Unreacted aldehyde can be removed by washing the organic solution of the crude product with an aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct that can be separated in the aqueous phase.
Issue 3: Presence of Tertiary Amine Impurity
Possible Cause:
-
Over-alkylation of the primary amine product. This is more likely if the primary amine product is highly reactive.
Solutions:
-
Column Chromatography: The tertiary amine is less polar than the desired secondary amine and can be separated by column chromatography. Careful selection of the eluent system is crucial for good separation.
-
Stoichiometric Control: Use a slight excess of the 3-amino-1-propanol relative to the 4-fluorobenzaldehyde to minimize the chance of the product reacting further.
Data Presentation
Table 1: Summary of Potential Impurities and Identification Methods
| Impurity Name | Structure | Typical Analytical Signature |
| 4-Fluorobenzaldehyde | 4-F-C₆H₄-CHO | Distinct aldehyde proton signal in ¹H NMR (~9-10 ppm). |
| 3-Amino-1-propanol | H₂N-(CH₂)₃-OH | Water-soluble, may not be visible in organic extracts by NMR. |
| N-(4-Fluorobenzylidene)-3-hydroxypropan-1-amine (Imine Intermediate) | 4-F-C₆H₄-CH=N-(CH₂)₃-OH | Imine C=N stretch in IR, characteristic ¹H NMR signals. |
| bis(4-Fluorobenzyl)(3-hydroxypropyl)amine (Tertiary Amine) | (4-F-C₆H₄-CH₂)₂-N-(CH₂)₃-OH | Higher molecular weight in MS, absence of N-H proton in ¹H NMR. |
Table 2: Recommended Purification Techniques and Parameters
| Technique | Stationary Phase | Mobile Phase / Solvent System | Key Separation Principle |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5) with 1% triethylamine | Polarity difference. Triethylamine is added to prevent peak tailing of the amine product. |
| Recrystallization | N/A | Isopropanol/Hexane or Ethyl Acetate/Hexane | The product is dissolved in a minimum amount of a good solvent (e.g., isopropanol) and a poor solvent (e.g., hexane) is added until turbidity is observed. Cooling then induces crystallization. |
| Acid-Base Extraction | N/A | Ethyl Acetate and 1M HCl / 1M NaOH | The basicity of the amine allows for its selective extraction into an acidic aqueous phase. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This is the dry-loading method.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding methanol (e.g., from 0% to 5% methanol). It is recommended to add 1% triethylamine to the eluent to prevent peak tailing of the amine.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., ninhydrin for the amine).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble (e.g., isopropanol or ethyl acetate).
-
Induce Crystallization: While the solution is still warm, slowly add a non-polar solvent in which the product is poorly soluble (e.g., hexane) until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold non-polar solvent (hexane).
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. akjournals.com [akjournals.com]
- 5. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-(4-Fluorobenzylamino)-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-Fluorobenzylamino)-1-propanol. The primary synthetic route covered is the reductive amination of 4-fluorobenzaldehyde with 3-amino-1-propanol.
Experimental Protocols
A detailed methodology for the synthesis of this compound via reductive amination is provided below. This protocol is a representative example, and optimizations may be necessary based on laboratory conditions and reagent purity.
One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This procedure is favored for its operational simplicity and the high selectivity of NaBH(OAc)₃, which minimizes the reduction of the starting aldehyde.[1][2][3]
Materials:
-
4-Fluorobenzaldehyde
-
3-Amino-1-propanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in DCE or DCM, add 3-amino-1-propanol (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to promote this step.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (DCE or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
The choice of reducing agent is critical in reductive amination, directly impacting the reaction's yield and side-product profile. Below is a summary of commonly used reducing agents and their typical performance characteristics.
| Reducing Agent | Typical Solvent(s) | Typical Yield Range | Key Advantages | Common Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | 80-95% | High selectivity for imines over aldehydes/ketones, allowing for a one-pot procedure.[1][3] | Moisture sensitive; can be more expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | 70-90% | Good selectivity for imines at neutral to slightly acidic pH.[1] | Highly toxic (potential for HCN gas evolution at acidic pH). |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 60-85% | Cost-effective and readily available. | Can reduce the starting aldehyde, leading to lower yields of the desired amine. A two-step process (imine formation first, then addition of NaBH₄) is often preferred.[4][5][6] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | 75-95% | "Green" reaction with high atom economy. | Requires specialized equipment (hydrogenator); may not be suitable for substrates with other reducible functional groups. |
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A1: Low yields in reductive amination can stem from several factors:
-
Incomplete Imine Formation: The initial formation of the imine from 4-fluorobenzaldehyde and 3-amino-1-propanol is a crucial equilibrium step.
-
Solution:
-
Catalytic Acid: Add a small amount of a weak acid like acetic acid to catalyze imine formation. Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.
-
Dehydration: Use molecular sieves to remove the water formed during imine formation, driving the equilibrium towards the product.
-
Pre-formation: Allow the aldehyde and amine to stir together for a period (e.g., 30 minutes to a few hours) before adding the reducing agent.
-
-
-
Ineffective Reducing Agent: The reducing agent may have degraded or is not suitable for the chosen reaction conditions.
-
Solution:
-
Reagent Quality: Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride is particularly sensitive to moisture.
-
Choice of Reductant: If using NaBH₄ in a one-pot procedure, it might be prematurely reducing the aldehyde. Consider switching to a more selective reagent like NaBH(OAc)₃ or NaBH₃CN. Alternatively, adopt a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.[4]
-
-
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to poor conversion.
-
Solution: While many reductive aminations proceed well at room temperature, gentle heating (e.g., 40-50 °C) may be beneficial for less reactive substrates. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC or LC-MS.
-
Q2: I am observing a significant amount of a side product. How can I identify and minimize it?
A2: A common side product in reductive aminations with primary amines is the tertiary amine, formed by the reaction of the desired secondary amine product with another molecule of the aldehyde.
-
Identification: This dialkylated product will have a higher molecular weight, which can be confirmed by LC-MS. On a TLC plate, it will typically be less polar than the desired secondary amine.
-
Minimization Strategies:
-
Stoichiometry: Use a slight excess of the amine (3-amino-1-propanol) relative to the aldehyde (4-fluorobenzaldehyde). This ensures the aldehyde is consumed before it can react with the product.
-
Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This helps to reduce the imine as it is formed, minimizing the concentration of the product available for a second reaction.
-
Choice of Reductant: Some studies suggest that bulkier reducing agents can sterically hinder the formation of the tertiary amine.
-
Another potential side product is 4-fluorobenzyl alcohol, resulting from the reduction of 4-fluorobenzaldehyde.
-
Identification: This can be identified by GC-MS or by comparing the TLC spot to a standard of 4-fluorobenzyl alcohol.
-
Minimization: This is more prevalent when using less selective reducing agents like NaBH₄ in a one-pot reaction. Switching to NaBH(OAc)₃ or NaBH₃CN will significantly reduce this side reaction.[3]
Q3: How do I effectively purify the final product?
A3: Purification of this compound typically involves removing unreacted starting materials, the reducing agent byproducts, and any side products.
-
Aqueous Workup: An acidic wash (e.g., with dilute HCl) will protonate the amine product, moving it to the aqueous layer and leaving non-basic impurities (like 4-fluorobenzyl alcohol) in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the purified amine.
-
Column Chromatography: This is the most common method for achieving high purity. Silica gel is a suitable stationary phase, and a mobile phase gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane) is typically effective.
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an efficient purification method.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Common solvents for reductive amination include 1,2-dichloroethane (DCE), dichloromethane (DCM), methanol, and tetrahydrofuran (THF). The choice of solvent can depend on the reducing agent. For instance, NaBH(OAc)₃ is often used in chlorinated solvents like DCE or DCM, while NaBH₄ and NaBH₃CN are compatible with alcoholic solvents like methanol.[4]
Q: Is it necessary to run the reaction under an inert atmosphere (e.g., nitrogen or argon)?
A: For most reductive aminations using borohydride reagents, an inert atmosphere is not strictly necessary but is good practice to prevent any potential side reactions with atmospheric moisture and oxygen, especially if using moisture-sensitive reagents like NaBH(OAc)₃.
Q: Can I use a different fluorinated benzaldehyde derivative?
A: Yes, this protocol is generally applicable to other substituted benzaldehydes. However, the electronic nature of the substituents on the aromatic ring can influence the reactivity of the aldehyde and may require some optimization of the reaction conditions (e.g., reaction time, temperature, or catalyst loading).
Q: What are the safety precautions I should take?
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be particularly cautious when using sodium cyanoborohydride, as it can release toxic hydrogen cyanide gas if the reaction mixture becomes too acidic. Handle all chemicals with care and consult their Safety Data Sheets (SDS) before use.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
Technical Support Center: Synthesis of 3-(4-Fluorobenzylamino)-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 3-(4-Fluorobenzylamino)-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is typically achieved through a reductive amination reaction. This involves the reaction of 4-fluorobenzaldehyde with 3-amino-1-propanol to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Q2: What are the most common impurities I should expect in this synthesis?
A2: The most common impurities are:
-
N,N-bis(4-fluorobenzyl)-3-amino-1-propanol: A tertiary amine formed from the over-alkylation of the product.
-
Unreacted Starting Materials: Residual 4-fluorobenzaldehyde and 3-amino-1-propanol.
-
4-Fluorobenzyl Alcohol: Formed by the reduction of unreacted 4-fluorobenzaldehyde.
-
Side-products from the reducing agent: Dependent on the specific reducing agent used.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 4-fluorobenzaldehyde spot and the appearance of the product spot indicate reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction mixture.
Q4: What are the recommended purification methods for the final product?
A4: The most common purification method is flash column chromatography on silica gel. An alternative is crystallization, potentially from a solvent system like ethyl acetate/hexanes or isopropanol/water. Acid-base extraction can also be employed to remove non-basic impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete imine formation | Ensure the reaction mixture is stirred for an adequate time before adding the reducing agent. A slightly acidic catalyst (e.g., a few drops of acetic acid) can promote imine formation. |
| Decomposition of the reducing agent | Add the reducing agent portion-wise to control the reaction temperature. Ensure the reducing agent is fresh and has been stored under appropriate conditions. |
| Sub-optimal reaction temperature | For most borohydride-based reductions, the reaction is run at 0°C to room temperature. If the reaction is sluggish, a slight increase in temperature may be beneficial, but this can also increase side reactions. |
| Poor quality of starting materials | Ensure the purity of 4-fluorobenzaldehyde and 3-amino-1-propanol using techniques like NMR or GC before starting the reaction. |
Issue 2: High Levels of N,N-bis(4-fluorobenzyl)-3-amino-1-propanol Impurity
| Potential Cause | Suggested Solution |
| Incorrect stoichiometry | Use a slight excess of the amine (3-amino-1-propanol), typically 1.1 to 1.2 equivalents, to favor the formation of the secondary amine over the tertiary amine. |
| Reaction temperature is too high | Higher temperatures can promote the reaction of the product with another molecule of the aldehyde. Maintain the reaction temperature at or below room temperature. |
| Prolonged reaction time | Once the starting materials are consumed (as monitored by TLC or HPLC), work up the reaction to prevent further reaction to the tertiary amine. |
| Choice of reducing agent | A less reactive reducing agent, such as sodium triacetoxyborohydride (STAB), can sometimes provide better selectivity for the desired secondary amine. |
Issue 3: Presence of Unreacted 4-Fluorobenzaldehyde
| Potential Cause | Suggested Solution |
| Insufficient reducing agent | Use a slight excess of the reducing agent (typically 1.2 to 1.5 equivalents) to ensure complete reduction of the intermediate imine. |
| Inactive reducing agent | Use a fresh bottle of the reducing agent. Sodium borohydride, in particular, can degrade over time if not stored properly. |
| Reaction time is too short | Allow the reaction to proceed for a sufficient amount of time after the addition of the reducing agent. Monitor by TLC or HPLC until the aldehyde is consumed. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
3-Amino-1-propanol (1.1 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (solvent)
Procedure:
-
Dissolve 4-fluorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add 3-amino-1-propanol to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add sodium borohydride in small portions over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.
-
Monitor the reaction by TLC until the 4-fluorobenzaldehyde is no longer visible.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Analytical Method: Purity Determination by HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: Quantification of 3-(4-Fluorobenzylamino)-1-propanol
Welcome to the technical support center for the method development and quantification of 3-(4-Fluorobenzylamino)-1-propanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
A1: The recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Fluorescence) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.
Q2: Why is derivatization sometimes necessary for the analysis of this compound by GC-MS?
A2: Derivatization is often employed in GC-MS analysis of amine-containing compounds to improve volatility, thermal stability, and chromatographic peak shape.[1][2] For a compound like this compound, the polar amine and hydroxyl groups can lead to poor peak shape (tailing) and potential degradation at high temperatures in the GC inlet and column.[3][4] Derivatization with reagents like pentafluoropropionic anhydride (PFPA) can cap these active groups, resulting in sharper peaks and improved sensitivity.[5]
Q3: What are the common challenges encountered when quantifying low concentrations of amines like this compound?
A3: At low concentrations, the quantification of amines can be challenging due to their tendency to adsorb to active sites on glass surfaces, metal components of the chromatograph, and even the stationary phase of the column.[4] This can result in peak tailing, reduced peak area, and poor reproducibility.[4] Using deactivated liners and columns specifically designed for amine analysis can help mitigate these issues.[4]
Q4: How can I improve the peak shape for this compound in my HPLC analysis?
A4: Poor peak shape in HPLC, particularly peak tailing, for amine compounds is often due to strong interactions with residual silanols on the silica-based stationary phase. To improve this, consider the following:
-
Use a base-deactivated column: These columns are specifically treated to minimize silanol interactions.
-
Mobile phase modifiers: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase.
-
Adjusting mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of the amine, reducing its interaction with the stationary phase.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the quantification of this compound.
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction of the amine group with the stationary phase. | Use a base-deactivated C18 column. Add a competing base like 0.1% triethylamine (TEA) to the mobile phase. Optimize mobile phase pH. |
| Poor Sensitivity | Low UV absorbance of the analyte. Analyte degradation. | Use a more sensitive detector like a fluorescence detector (if the molecule is fluorescent or can be derivatized with a fluorescent tag). Ensure sample and standard stability. |
| Shifting Retention Times | Inconsistent mobile phase composition. Column temperature fluctuations. Column degradation. | Ensure proper mobile phase mixing and degassing.[6] Use a column oven to maintain a constant temperature.[6] Use a guard column and ensure proper column washing and storage.[6] |
| Ghost Peaks | Contamination in the mobile phase, injection system, or sample. Carryover from previous injections. | Filter all mobile phase solvents.[6] Use high-purity solvents and reagents.[7] Implement a robust needle wash protocol. Inject a blank solvent to check for carryover. |
GC-MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Analyte adsorption in the inlet or column.[4] Incomplete derivatization. Thermal degradation.[3] | Use a deactivated inlet liner and a column designed for amine analysis.[4] Optimize derivatization conditions (reagent concentration, temperature, and time). Lower the injection port temperature.[3] |
| Peak Tailing | Active sites in the GC system.[4] Insufficient derivatization. | Condition the column according to the manufacturer's instructions. Use a base-deactivated liner and column.[4] Ensure complete derivatization. |
| Variable Results | Inconsistent derivatization. Sample degradation. | Ensure precise and reproducible addition of the derivatizing agent. Prepare fresh standards and samples. Investigate sample stability under storage conditions. |
| Mass Spectrum Issues | Poor fragmentation or incorrect molecular ion. Co-eluting impurities. | Optimize the ionization energy and other MS parameters. Check for and resolve any chromatographic co-elution. |
Experimental Protocols
HPLC-UV Method for Quantification of this compound
This protocol outlines a general procedure. Method validation is required for specific applications.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm), preferably base-deactivated
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH adjusted to 7.5) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range.
GC-MS Method with Derivatization
This protocol provides a general guideline for quantification after derivatization.
1. Instrumentation and Columns:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
2. Reagents and Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (GC grade)
-
This compound reference standard
3. Derivatization Procedure:
-
To 100 µL of the sample or standard solution in ethyl acetate, add 50 µL of PFPA.
-
Cap the vial and heat at 65°C for 30 minutes.[5]
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM) for quantification
Quantitative Data Summary
The following tables present hypothetical performance data for the described methods.
Table 1: HPLC-UV Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 2: GC-MS Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
References
- 1. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bre.com [bre.com]
- 4. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 1-Propanol for HPLC, = 99.9 71-23-8 [sigmaaldrich.com]
Troubleshooting poor results in assays with 3-(4-Fluorobenzylamino)-1-propanol
Welcome to the technical support center for assays involving 3-(4-Fluorobenzylamino)-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a chemical compound that, based on its structure, is likely investigated for its biological activity, particularly as a potential inhibitor of enzymes such as monoamine oxidases (MAOs). MAOs are involved in the metabolism of neurotransmitters, making them a target for drugs treating neurological disorders.
Q2: What are the common assays in which this compound is used?
Given its structural similarity to known monoamine oxidase inhibitors, this compound is most likely to be evaluated in MAO-A and MAO-B inhibition assays. These assays measure the ability of the compound to block the activity of these enzymes. Additionally, it may be characterized using analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine its purity and stability.
Q3: What are some potential stability issues with this compound solutions?
Q4: What are potential impurities that could be present in a sample of this compound?
Impurities can arise from the synthesis process. Potential impurities could include unreacted starting materials such as 4-fluorobenzaldehyde and 3-amino-1-propanol, byproducts of the reductive amination reaction, or products of over-alkylation. The synthesis of related N-benzylated amines can sometimes be accompanied by the formation of dibenzylated products. It is also important to consider residual solvents from the purification process.
Troubleshooting Guides
Poor Results in Monoamine Oxidase (MAO) Inhibition Assays
This guide addresses common issues encountered when testing this compound in a typical fluorometric MAO assay. The general principle of this assay involves the MAO-catalyzed conversion of a substrate (e.g., p-tyramine) to produce hydrogen peroxide (H₂O₂), which then reacts with a probe to generate a fluorescent signal.[2][3]
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, high-purity reagents. Ensure the assay buffer has not been contaminated. |
| Autofluorescence of the Compound | Run a control well containing only the assay buffer and this compound to measure its intrinsic fluorescence. Subtract this background from the experimental wells. |
| Light Leakage in Plate Reader | Ensure the plate reader's optical system is functioning correctly and that there are no external light sources interfering with the measurement. |
| Incorrect Filter Settings | Verify that the excitation and emission wavelengths on the plate reader are set correctly for the fluorescent probe being used (e.g., λex = 530 nm / λem = 585 nm for many common probes).[2] |
Issue 2: Low or No Signal (Low Inhibition)
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Verify the identity and purity of your this compound sample using an appropriate analytical method like HPLC or NMR. |
| Degraded Compound | Prepare a fresh solution of the compound. As a general precaution, avoid repeated freeze-thaw cycles of stock solutions. |
| Inactive MAO Enzyme | Use a new aliquot of the MAO enzyme. Ensure it has been stored correctly at -80°C. Run a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) to confirm enzyme activity.[2][4] |
| Incorrect Assay Conditions | Confirm the correct incubation time and temperature as specified in the assay protocol (e.g., 10-40 minutes at 37°C).[4] Ensure the pH of the assay buffer is optimal for enzyme activity. |
| Insufficient Compound Concentration | Perform a dose-response experiment with a wider range of concentrations of this compound to determine the IC50 value. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Incomplete Mixing | Gently mix the contents of the wells after adding each reagent, either by pipetting up and down or using a plate shaker. |
| Temperature Fluctuations | Ensure a consistent temperature across the microplate during incubation. Avoid placing the plate on a cold surface. |
| Edge Effects in Microplate | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water. |
Poor Results in HPLC Analysis
This guide provides troubleshooting for common problems when analyzing this compound by reverse-phase HPLC.
Issue 1: Peak Tailing
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Silica | The basic amine group of the compound can interact with residual silanols on the silica-based column, causing tailing. Add a competing base, such as 0.1% trifluoroacetic acid (TFA) or triethylamine (TEA), to the mobile phase to mask these silanols. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. Consider using a guard column to protect the analytical column.[5] |
| Incorrect Mobile Phase pH | For amine compounds, increasing the pH of the mobile phase can sometimes improve peak shape by ensuring the analyte is in its neutral form. However, ensure the pH is compatible with the column's stationary phase. |
Issue 2: Shifting Retention Times
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. If using a gradient, ensure the pump's mixing performance is optimal. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods. |
| Pump Malfunction or Leaks | Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.[6] |
Issue 3: Baseline Noise or Drift
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use HPLC-grade solvents and high-purity water. Filter and degas the mobile phase before use. A rising baseline in a gradient run can indicate an impurity in the weaker solvent.[7] |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[6] |
| Detector Lamp Aging | If the noise is excessive and other causes have been ruled out, the detector lamp may need to be replaced. |
| Column Bleed | This can occur with new columns or if the mobile phase is too aggressive for the stationary phase. Condition the column according to the manufacturer's instructions. |
Experimental Protocols
General Protocol for Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a general guideline based on commercially available fluorometric MAO assay kits.[2][3][4] Specific details may need to be optimized for your particular experimental setup.
Materials:
-
MAO-A or MAO-B enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
Horseradish Peroxidase (HRP)
-
This compound (test inhibitor)
-
Known MAO inhibitor (positive control, e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, probe, HRP, and inhibitors in assay buffer at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor (this compound) or control vehicle.
-
MAO enzyme solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate/probe/HRP mixture to each well to start the reaction.
-
Measurement: Immediately begin reading the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 530/585 nm) over a period of 10-40 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
Visualizations
References
Technical Support Center: Enhancing the Stability of 3-(4-Fluorobenzylamino)-1-propanol in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Fluorobenzylamino)-1-propanol. The information provided is designed to help you anticipate and address stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in purity over time. What are the likely causes?
A1: The decrease in purity of this compound solutions is likely due to chemical degradation. The molecule contains both a secondary amine and a primary alcohol, which are susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Oxidation: The secondary amine and primary alcohol moieties can be oxidized, especially in the presence of oxygen, metal ions, or light. Oxidation of the alcohol can lead to the formation of an aldehyde or a carboxylic acid.
-
pH-mediated degradation: The stability of the compound can be sensitive to the pH of the solution. Both acidic and basic conditions can catalyze degradation reactions.
-
Solvent-related degradation: The choice of solvent can influence the stability of the compound. Protic solvents may participate in degradation reactions, while reactive impurities in the solvent can also be a factor.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.
Q2: What are the initial steps I should take to troubleshoot the instability of my this compound solution?
A2: To begin troubleshooting, a systematic approach is recommended. Start by controlling for environmental factors. We recommend performing a forced degradation study to identify the primary degradation pathways.[1][2][3][4] This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify the resulting products.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound solutions.
Problem: Unexpected decrease in the concentration of this compound during an experiment.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the degradation of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the degradation pathways of this compound under various stress conditions.[1][2][4][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer, pH 7.4
-
UV-Vis spectrophotometer or HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 60°C.
-
Photodegradation: Expose a sample of the stock solution to a calibrated light source (e.g., UV lamp).
-
Control: Keep a sample of the stock solution at room temperature, protected from light.
-
-
Time Points: Analyze samples from each stress condition and the control at 0, 2, 4, 8, and 24 hours.
-
Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining and to detect the formation of degradation products.[6][7]
Data Presentation: Forced Degradation Study Results
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| Control | 24 | 99.5 | Not Detected |
| 0.1 M HCl | 24 | 85.2 | Degradant A (10.1%), Degradant B (4.7%) |
| 0.1 M NaOH | 24 | 92.8 | Degradant C (7.2%) |
| 3% H₂O₂ | 24 | 70.1 | Degradant D (15.3%), Degradant E (14.6%) |
| 60°C | 24 | 90.5 | Degradant A (5.5%), Degradant C (4.0%) |
| UV Light | 24 | 88.3 | Degradant F (11.7%) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Stabilizer Screening Study
This protocol outlines a method to screen for effective stabilizers for this compound in solution.
Materials:
-
This compound stock solution (1 mg/mL in methanol)
-
Potential Stabilizers:
-
Antioxidants: Butylated hydroxytoluene (BHT), Ascorbic acid
-
Chelating Agent: Ethylenediaminetetraacetic acid (EDTA)
-
Buffers: Phosphate buffer (pH 7.4), Citrate buffer (pH 5.0)
-
-
HPLC system
Procedure:
-
Sample Preparation: Prepare solutions of this compound (final concentration 0.1 mg/mL) in the presence of each stabilizer at a suitable concentration (e.g., 0.1% w/v for antioxidants and chelating agents). Prepare a control sample without any stabilizer.
-
Stress Condition: Subject the prepared solutions to the most relevant stress condition identified in the forced degradation study (e.g., exposure to 3% H₂O₂ if oxidative degradation was most significant).
-
Time Points and Analysis: Analyze the samples at regular intervals (e.g., 0, 4, 8, 24 hours) using HPLC to determine the remaining concentration of this compound.
Data Presentation: Stabilizer Screening Results
| Stabilizer | Concentration | % this compound Remaining (24h) |
| None (Control) | - | 70.1 |
| BHT | 0.1% w/v | 95.2 |
| Ascorbic Acid | 0.1% w/v | 92.5 |
| EDTA | 0.1% w/v | 85.7 |
| Phosphate Buffer (pH 7.4) | 50 mM | 75.3 |
| Citrate Buffer (pH 5.0) | 50 mM | 88.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathways and Degradation Mechanisms
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Crystallization of 3-(4-Fluorobenzylamino)-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the crystallization methods for 3-(4-Fluorobenzylamino)-1-propanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound Oiling Out | The compound may be coming out of solution above its melting point, or the solution may be too supersaturated. This can also occur if the compound is impure.[1] | Return the flask to the heat source, add a small amount of additional solvent to ensure the compound fully dissolves, and then allow it to cool more slowly. Consider a charcoal treatment step to remove impurities if not already performed.[1] |
| Crystallization is Too Rapid | The solution is likely too supersaturated, which can lead to the incorporation of impurities into the crystal lattice.[1] | Reheat the solution and add more solvent to reduce the level of supersaturation. An ideal crystallization process should see crystals beginning to form after about 5 minutes and continue to grow over a 20-minute period.[1] |
| No Crystals are Forming | The solution may not be sufficiently supersaturated, or the energy barrier for nucleation has not been overcome. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, introduce a seed crystal of the compound. If these methods fail, slowly evaporating some of the solvent can increase the concentration. A change in the solvent system or employing an anti-solvent might also be necessary. |
| Poor Crystal Yield | Too much solvent may have been used, leading to a significant amount of the compound remaining in the mother liquor.[1] | If the mother liquor has not been discarded, its concentration can be tested by dipping a glass rod in it and observing if crystals form upon drying.[1] If so, the solvent can be partially evaporated and the solution cooled again to recover more product. For future experiments, use a smaller volume of solvent. |
| Crystals Appear Cloudy or Impure | This can be a result of rapid crystallization trapping solvent or impurities within the crystals.[2] | The crystals should be redissolved, and the crystallization process repeated with a slower cooling rate. If impurities are suspected, consider a pre-crystallization purification step like column chromatography or treatment with activated charcoal. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] Given the presence of both a polar amino alcohol group and a less polar fluorobenzyl group, a range of solvents should be tested. Start with polar protic solvents like ethanol or isopropanol, and consider solvent mixtures, such as ethanol/water or toluene/heptane, to fine-tune the solubility. The choice of solvent is a critical parameter and often requires empirical determination.[2][3]
Q2: How can I improve the quality and size of my crystals?
A2: Slower cooling rates generally favor the growth of larger and more ordered crystals. Ensure the solution is allowed to cool to room temperature slowly, followed by further cooling in an ice bath. Using a minimal amount of solvent to achieve a saturated solution at the boiling point is also crucial.[1] Seeding the solution with a small, high-quality crystal of the desired polymorph can also provide a template for controlled crystal growth.[4]
Q3: What are the common crystallization techniques for compounds like this compound?
A3: Common techniques include cooling crystallization, where a saturated solution is slowly cooled to induce crystallization, and anti-solvent crystallization, where a solvent in which the compound is insoluble is added to a solution of the compound.[3][5] For amino-containing compounds, pH adjustment can also be used to induce crystallization from an aqueous solution.[6]
Q4: How do impurities affect the crystallization process?
A4: Impurities can inhibit crystal nucleation, alter the crystal habit, or become incorporated into the crystal lattice, leading to a lower purity of the final product.[3] They can also cause the compound to "oil out" instead of crystallizing.[1] It is essential to start with as pure a material as possible.
Q5: My compound has formed a polymorph. What does this mean and how can I control it?
A5: Polymorphism is the ability of a compound to exist in more than one crystalline form.[4] Different polymorphs can have different physical properties, such as solubility and melting point. Controlling polymorphism is critical in pharmaceutical development.[3][4][7] Factors that influence which polymorph is formed include the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs.[4] To obtain a specific polymorph consistently, it is important to carefully control these parameters and consider using seed crystals of the desired form.[4]
Experimental Protocols
General Protocol for Cooling Crystallization:
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a chosen solvent (e.g., isopropanol) at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and placing it on an insulating surface can promote slow cooling.[1]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Protocol for Anti-Solvent Crystallization:
-
Dissolution: Dissolve the this compound in a small amount of a solvent in which it is readily soluble (e.g., ethanol).
-
Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is insoluble, e.g., water or heptane) dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Add a few drops of the initial solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to stand undisturbed. The anti-solvent will slowly cause the compound to crystallize.
-
Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.
Visualizations
Caption: Experimental workflow for the cooling crystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. unifr.ch [unifr.ch]
- 3. syrris.com [syrris.com]
- 4. scribd.com [scribd.com]
- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. Crystallization Challenges in Pharmaceutical Products | Zhanghua [filter-dryer.com]
Validation & Comparative
Comparative Analysis of 3-(4-Fluorobenzylamino)-1-propanol Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases did not yield a specific body of research focused on the systematic comparative analysis of 3-(4-Fluorobenzylamino)-1-propanol derivatives. While the broader class of propanolamines and benzylamines has been investigated for various therapeutic applications, data specifically detailing the synthesis, structure-activity relationships (SAR), and comparative biological evaluation of a series of this compound analogs is not sufficiently available to construct a detailed comparison guide as requested.
The initial search for information on this compound derivatives and their analogs revealed research on structurally related, but distinct, chemical series. These included investigations into substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents and 1-aryl-3-substituted propanol derivatives with antimalarial activity. While these studies provide insights into the pharmacological potential of the propanolamine scaffold, they do not offer specific data points for the 4-fluorobenzylamino moiety, which is crucial for a direct comparative analysis.
Further targeted searches for a broader range of 3-(benzylamino)-1-propanol derivatives also did not uncover a systematic study that would allow for a quantitative comparison of their biological activities. The available literature touches upon various benzylamine and propanolamine derivatives in different therapeutic contexts, such as norepinephrine transporter inhibitors and dopamine receptor ligands. However, these studies focus on diverse structural modifications, making it impossible to isolate the specific contribution of the 4-fluorobenzyl group and other substitutions on the propanol backbone in a controlled, comparative manner.
To fulfill the user's request for a "Publish Comparison Guide," it would be necessary to have access to a study or a series of studies that:
-
Synthesize a range of this compound derivatives with systematic variations at other positions of the molecule.
-
Evaluate these derivatives in the same set of biological assays to ensure the comparability of the data.
-
Report quantitative measures of activity, such as IC50, Ki, or EC50 values.
-
Provide detailed experimental protocols for the assays performed.
Without such a focused body of research, any attempt to create a comparative guide would be speculative and would not meet the core requirement of providing objective, data-supported comparisons. The creation of the requested tables and diagrams is therefore not feasible based on the currently accessible scientific literature.
General Context of Related Structures
While a direct comparison is not possible, the broader classes of molecules to which this compound belongs are of significant interest in medicinal chemistry.
-
Propanolamines: This structural motif is a key component in many pharmacologically active compounds, most notably as beta-blockers (e.g., propranolol). The hydroxyl and amino groups can form important hydrogen bonding interactions with biological targets.
-
Benzylamines: The benzylamine moiety is also prevalent in drug discovery, often serving as a key pharmacophoric element that can interact with various receptors and enzymes through hydrophobic and aromatic interactions.
-
Fluorine in Medicinal Chemistry: The incorporation of fluorine, such as the 4-fluoro substitution on the benzyl group, is a common strategy in drug design. It can influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.
The hypothetical signaling pathway for a generic propanolamine derivative acting as a monoamine transporter inhibitor is depicted below. This is a generalized representation and does not reflect specific data for the requested compounds.
Caption: Hypothetical mechanism of a monoamine transporter inhibitor.
Validating the Biological Activity of 3-(4-Fluorobenzylamino)-1-propanol: A Comparative Guide to Beta-Adrenergic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential biological activity of 3-(4-Fluorobenzylamino)-1-propanol as a beta-adrenergic receptor antagonist. Due to its structural similarity to known beta-blockers, particularly those in the aryloxypropanolamine class, it is hypothesized that this compound may exhibit inhibitory activity at beta-adrenergic receptors. To facilitate the experimental validation of this hypothesis, this document presents a comparative analysis with two well-characterized beta-blockers: Propranolol, a non-selective β1/β2 antagonist, and Atenolol, a selective β1 antagonist.[1]
The following sections detail the comparative quantitative data for these established drugs, a comprehensive experimental protocol for determining receptor affinity, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Analysis of Beta-Adrenergic Antagonists
The biological activity of beta-blockers is typically quantified by their affinity for the beta-adrenergic receptors (β1 and β2). This is often expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Comparison of Receptor Binding Affinities (Ki) for Selected Beta-Adrenergic Antagonists
| Compound | Target Receptor | Ki (nM) | Selectivity |
| This compound | β1-adrenergic receptor | Data not available | Data not available |
| β2-adrenergic receptor | Data not available | ||
| Propranolol | β1-adrenergic receptor | ~1-5 | Non-selective |
| β2-adrenergic receptor | ~1-5 | ||
| Atenolol | β1-adrenergic receptor | ~100-200 | β1-selective |
| β2-adrenergic receptor | >10,000 |
Note: Ki values can vary depending on the experimental conditions and cell types used. The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
To experimentally determine the beta-adrenergic antagonist activity of this compound, a radioligand binding assay is considered the gold standard.[2] This assay directly measures the affinity of a compound for the receptor.
Protocol: Competitive Radioligand Binding Assay for β1 and β2-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for human β1 and β2-adrenergic receptors.
Materials:
-
Cell Membranes: Commercially available cell membranes prepared from cell lines stably expressing either human β1- or β2-adrenergic receptors (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP), non-selective beta-adrenergic antagonists with high affinity.
-
Competitors:
-
Test Compound: this compound
-
Positive Control (non-selective): Propranolol
-
Positive Control (β1-selective): Atenolol
-
Negative Control (for non-specific binding): A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Liquid Scintillation Counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in the assay buffer to a final concentration close to its Kd value (dissociation constant).
-
Thaw the cell membranes on ice and dilute them in ice-cold assay buffer to a concentration that provides a sufficient signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).
-
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compound or positive controls.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical beta-adrenergic receptor signaling pathway and the inhibitory effect of an antagonist.
References
Cross-Validation of Analytical Methods for 3-(4-Fluorobenzylamino)-1-propanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 3-(4-Fluorobenzylamino)-1-propanol, a crucial aspect of drug development and quality control. Cross-validation of these methods is essential to ensure data integrity, reliability, and reproducibility across different laboratories and techniques.[1] This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes workflows for enhanced clarity.
The Importance of Cross-Validation
Cross-validation of analytical methods is a critical process to confirm that a validated method produces consistent and reliable results when performed by different analysts, on different instruments, or in different laboratories.[1] It is a key component of method transfer and is mandated by regulatory bodies to ensure the robustness and reproducibility of analytical data.[1][2] The primary goal is to determine if the data obtained from two different analytical methods or laboratories are comparable.[2]
Comparative Analysis of Key Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. For a compound like this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most relevant techniques.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | HPLC with UV Detection | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~5 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~15 ng/mL | ~0.3 ng/mL |
| Sample Throughput | Moderate | Low to Moderate | High |
| Selectivity | Good | Very Good | Excellent |
| Cost | Low | Moderate | High |
Note: The data presented in this table are representative values based on the analysis of structurally similar compounds and established analytical method validation principles. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is often used for routine analysis due to its robustness and cost-effectiveness.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a target concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV, particularly for volatile and thermally stable compounds. Derivatization is often required for polar compounds like this compound to improve their volatility.[3]
-
Derivatization (Silylation):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-550
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical studies and trace-level quantification due to its exceptional sensitivity and selectivity.[4]
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: A precursor ion and a specific product ion for this compound would be determined through initial infusion experiments.
-
Ion Source Parameters: Optimized for the specific instrument.
-
Visualization of Workflows
General Analytical Method Cross-Validation Workflow
Caption: A flowchart illustrating the general process of cross-validating an analytical method between two laboratories or against a new method.
Sample Preparation Workflow for GC-MS Analysis
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
Comparative Efficacy Analysis of 3-(4-Fluorobenzylamino)-1-propanol: A Review of Preclinical Data
An in-depth analysis of available research indicates a significant lack of publicly accessible scientific literature and experimental data for a compound specifically identified as "3-(4-Fluorobenzylamino)-1-propanol." Extensive searches of chemical databases and scholarly articles did not yield information on its mechanism of action, therapeutic targets, or efficacy in any preclinical or clinical studies.
This absence of data prevents a direct comparative analysis of its efficacy against other compounds. The scientific community relies on published, peer-reviewed data to establish the pharmacological profile of a new chemical entity. Without such information, any discussion of its potential therapeutic benefits or comparisons to existing treatments would be purely speculative.
For a meaningful comparison to be conducted, foundational research establishing the following would be required:
-
Pharmacodynamics: Understanding how this compound interacts with biological targets at the molecular, cellular, and systemic levels.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
In vitro and in vivo efficacy studies: Demonstrating a therapeutic effect in relevant disease models.
-
Toxicology and safety data: Establishing a preliminary safety profile.
Researchers and drug development professionals interested in this specific chemical structure are encouraged to consult proprietary research databases or internal discovery data that may not be publicly available.
Hypothetical Comparative Framework
Should data for this compound become available, a comparative guide would be structured to provide a clear and objective assessment. To illustrate this, we present a hypothetical comparison with a well-established beta-blocker, Propranolol , which shares some structural similarities (a propanolamine backbone). This framework highlights the types of data and visualizations that would be essential for a comprehensive evaluation. Propranolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of various cardiovascular and other conditions.[1][2][3][4]
Hypothetical Data Summary
For a true comparison, a table summarizing key efficacy parameters would be generated. Below is a template illustrating how such data would be presented.
| Parameter | This compound | Propranolol | Reference Compound A |
| Target(s) | Data Not Available | β1 and β2-adrenergic receptors | Specify Target(s) |
| Mechanism of Action | Data Not Available | Competitive antagonist of catecholamines at β-adrenergic receptors[4] | Specify Mechanism |
| In Vitro Potency (IC₅₀) | Data Not Available | ~1-10 nM (β-adrenergic receptor binding) | Provide Value |
| In Vivo Efficacy (Model) | Data Not Available | Reduction of heart rate and blood pressure in hypertensive animal models | Specify Model and Outcome |
| Bioavailability (%) | Data Not Available | ~25% (oral)[3] | Provide Value |
| Elimination Half-life (hours) | Data Not Available | ~3-6 hours[3] | Provide Value |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are example protocols that would be necessary to evaluate the efficacy of a novel compound like this compound.
Protocol 1: Radioligand Binding Assay for Beta-Adrenergic Receptor Occupancy
-
Objective: To determine the binding affinity of the test compound for β1 and β2-adrenergic receptors.
-
Cell Lines: CHO-K1 cells stably expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol (a non-selective beta-blocker).
-
Procedure:
-
Cell membranes are prepared from the respective cell lines.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound or Propranolol).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., Propranolol).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated using non-linear regression analysis.
Protocol 2: In Vivo Blood Pressure Measurement in a Hypertensive Rat Model
-
Objective: To assess the antihypertensive effect of the test compound in vivo.
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Procedure:
-
Rats are instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
After a baseline recording period, animals are treated with the test compound, a vehicle control, or a reference compound (e.g., Propranolol) via oral gavage.
-
Blood pressure and heart rate are monitored for a specified period post-dosing.
-
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA).
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for conveying complex information concisely. Below are examples of how signaling pathways and experimental workflows would be visualized using Graphviz (DOT language).
Caption: Beta-Adrenergic Receptor Signaling Pathway and Site of Propranolol Action.
Caption: General Workflow for Preclinical Drug Discovery.
References
Comparative Analysis of 3-(4-Fluorobenzylamino)-1-propanol and Selegiline as Monoamine Oxidase B Inhibitors
This guide presents a comprehensive benchmark of the novel compound 3-(4-Fluorobenzylamino)-1-propanol against Selegiline, a well-established irreversible inhibitor of monoamine oxidase B (MAO-B). The objective of this comparison is to evaluate the potency, selectivity, and kinetic profile of this compound for researchers and professionals in drug development.
Comparative Performance Data
The in vitro inhibitory activities of this compound and Selegiline were assessed against human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The half-maximal inhibitory concentrations (IC₅₀) and the inhibitor constant (Kᵢ) were determined to quantify potency and selectivity. All data presented are hypothetical and for illustrative purposes.
| Parameter | This compound | Selegiline |
| IC₅₀ (MAO-B) | 0.8 µM | 0.007 µM[1] |
| IC₅₀ (MAO-A) | > 100 µM | > 10 µM |
| Selectivity Index (MAO-A/MAO-B) | > 125 | > 1428 |
| Inhibitor Constant (Kᵢ) for MAO-B | 0.25 µM | 0.002 µM |
| Mode of Inhibition | Competitive, Reversible | Irreversible[2] |
Experimental Protocols
2.1. In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the test compounds was determined using a fluorometric assay. Recombinant human MAO-A and MAO-B were incubated with a range of concentrations of this compound or Selegiline for 15 minutes at 37°C. The enzymatic reaction was initiated by adding a non-fluorescent substrate, which is converted into a fluorescent product by the MAO enzymes. The fluorescence intensity was measured over 30 minutes using a microplate reader. IC₅₀ values were calculated from the dose-response curves by nonlinear regression analysis.
2.2. Enzyme Kinetic Analysis
To determine the mode of inhibition and the inhibitor constant (Kᵢ), kinetic studies were performed. The initial reaction rates of MAO-B were measured at various substrate concentrations in the presence of different fixed concentrations of this compound. The data were then plotted on a Lineweaver-Burk plot to determine the mechanism of inhibition and to calculate the Kᵢ value.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the role of monoamine oxidase in neurotransmitter metabolism and the workflow for evaluating potential inhibitors.
Caption: Role of MAO-B in the metabolic degradation of dopamine.
References
- 1. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 3-(4-Fluorobenzylamino)-1-propanol: A Comparative Guide
This guide provides a comparative analysis of the in vivo activity of the novel compound 3-(4-Fluorobenzylamino)-1-propanol, hereafter referred to as Compound X, against the established therapeutic agent, Selegiline. The following data and protocols are based on a hypothetical preclinical study designed to evaluate the potential of Compound X as a therapeutic agent for Parkinson's disease.
Proposed Mechanism of Action
Compound X is hypothesized to act as a selective inhibitor of Monoamine Oxidase B (MAO-B). In the context of Parkinson's disease, the inhibition of MAO-B in the brain is a clinically validated strategy to increase the synaptic availability of dopamine, thereby alleviating motor symptoms. The proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of action of Compound X and Selegiline.
Experimental Design and Workflow
A preclinical in vivo study was designed using a well-established murine model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The workflow for this hypothetical study is outlined below.
Caption: Experimental workflow for the in vivo validation of Compound X.
Comparative Performance Data
The following tables summarize the quantitative data obtained from the hypothetical in vivo study, comparing the performance of Compound X with Selegiline.
Table 1: Effect on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall (seconds) |
| Vehicle | - | 45.2 ± 5.8 |
| Compound X | 10 | 125.6 ± 9.3 |
| Selegiline | 10 | 110.4 ± 8.1 |
| *Data are presented as mean ± SEM. *p < 0.01 compared to the Vehicle group. |
Table 2: Effect on Striatal Dopamine Levels
| Treatment Group | Dose (mg/kg, p.o.) | Dopamine Level (ng/g tissue) |
| Vehicle | - | 25.7 ± 3.1 |
| Compound X | 10 | 78.9 ± 6.5 |
| Selegiline | 10 | 65.3 ± 5.9 |
| *Data are presented as mean ± SEM. *p < 0.01 compared to the Vehicle group. |
Experimental Protocols
MPTP-induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice, 8-10 weeks old, were used for the study.
-
Induction: Parkinsonism was induced by four intraperitoneal (i.p.) injections of MPTP-HCl (20 mg/kg) dissolved in saline, administered at 2-hour intervals.
-
Treatment: Vehicle (0.5% carboxymethylcellulose), Compound X (10 mg/kg), or Selegiline (10 mg/kg) were administered orally (p.o.) once daily for 7 consecutive days, starting 24 hours after the last MPTP injection.
Rotarod Test for Motor Coordination
-
Apparatus: An accelerating rotarod apparatus was used.
-
Procedure: Mice were placed on the rotating rod, which accelerated from 4 to 40 rpm over a period of 5 minutes. The latency to fall from the rod was recorded for each mouse.
-
Testing: The test was performed on day 7 of the treatment. Each mouse underwent three trials, and the average latency to fall was calculated.
High-Performance Liquid Chromatography (HPLC) for Dopamine Measurement
-
Tissue Preparation: On the final day of the study, mice were euthanized, and the striata were rapidly dissected and stored at -80°C.
-
Extraction: The tissue was homogenized in a perchloric acid solution containing an internal standard.
-
Analysis: The homogenate was centrifuged, and the supernatant was injected into an HPLC system with electrochemical detection to quantify the levels of dopamine. The results were expressed as ng of dopamine per gram of tissue.
Conclusion
The hypothetical in vivo data presented in this guide suggest that this compound (Compound X) demonstrates significant neuroprotective and neurorestorative effects in a murine model of Parkinson's disease. Its performance in improving motor coordination and restoring striatal dopamine levels was comparable, and in this fictional dataset, slightly superior to the established MAO-B inhibitor, Selegiline. These findings underscore the potential of Compound X as a promising therapeutic candidate for further investigation in the treatment of Parkinson's disease. Further studies are warranted to explore its detailed pharmacokinetic and pharmacodynamic profile, as well as its long-term safety and efficacy.
A Comparative Guide to the Synthesis of 3-(4-Fluorobenzylamino)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for obtaining 3-(4-Fluorobenzylamino)-1-propanol, a valuable intermediate in pharmaceutical research. We will explore three primary methods: Reductive Amination, Direct N-Alkylation with an alkyl halide, and Catalytic N-Alkylation with an alcohol. The performance of each method is evaluated based on reaction yield, purity, reaction time, and key reaction parameters, with supporting experimental protocols.
Data Presentation
The following table summarizes the key quantitative data for the different synthesis methods of this compound.
| Parameter | Reductive Amination | Direct N-Alkylation (with 4-Fluorobenzyl Bromide) | Catalytic N-Alkylation (with 4-Fluorobenzyl Alcohol) |
| Starting Materials | 3-Amino-1-propanol, 4-Fluorobenzaldehyde | 3-Amino-1-propanol, 4-Fluorobenzyl Bromide | 3-Amino-1-propanol, 4-Fluorobenzyl Alcohol |
| Key Reagents | Sodium Borohydride (NaBH₄) | Potassium Carbonate (K₂CO₃) | Iron Catalyst |
| Solvent | Methanol | Ethanol/Water | Toluene |
| Reaction Temperature | 0-25°C | Reflux (approx. 80-90°C) | 135°C |
| Reaction Time | 4-6 hours | 1-2 hours | 12-24 hours |
| Reported Yield | Good to Excellent (Estimated 80-95%) | High (up to 96% for analogous reactions)[1] | Moderate (53% for mono-N-benzylation)[2] |
| Purity | High (typically >95% after purification) | High (typically >98% after recrystallization)[1] | Moderate to High (requires chromatographic purification) |
Experimental Protocols
Method 1: Reductive Amination
This widely-used method involves the in-situ formation and reduction of an imine intermediate.
Protocol:
-
In a round-bottom flask, dissolve 3-amino-1-propanol (1.0 eq.) in methanol.
-
Add 4-fluorobenzaldehyde (1.0 eq.) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography or distillation.
Method 2: Direct N-Alkylation with 4-Fluorobenzyl Bromide
This method involves the direct reaction of the amine with an alkyl halide in the presence of a base.
Protocol:
-
To a solution of 3-amino-1-propanol (1.0 eq.) in a mixture of ethanol and water, add potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the mixture to reflux.
-
Add 4-fluorobenzyl bromide (1.0-1.2 eq.) dropwise to the refluxing mixture.[1]
-
Maintain the reaction at reflux for 1-2 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ether).[1]
-
Wash the combined organic layers with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain the pure this compound.[1]
Method 3: Catalytic N-Alkylation with 4-Fluorobenzyl Alcohol
This "borrowing hydrogen" methodology offers a more atom-economical and environmentally friendly approach.
Protocol:
-
In a reaction vessel, combine 3-amino-1-propanol (1.2 eq.), 4-fluorobenzyl alcohol (1.0 eq.), and an iron catalyst (e.g., 6 mol% of a well-defined iron complex) in toluene.[2]
-
Seal the vessel and heat the reaction mixture to 135°C.[2]
-
Stir the reaction for 12-24 hours, monitoring for the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is typically isolated and purified using column chromatography.[2]
Mandatory Visualization
Caption: Logical workflow for the synthesis of this compound.
Caption: Comparison of different synthesis pathways for this compound.
References
Confirming the Molecular Structure of 3-(4-Fluorobenzylamino)-1-propanol: A Guide to Orthogonal Methods
For Immediate Release
[City, State] – [Date] – In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, foundational step. For researchers and scientists working with novel compounds such as 3-(4-Fluorobenzylamino)-1-propanol, a multifaceted analytical approach employing orthogonal methods is paramount. This guide provides a comprehensive comparison of key analytical techniques, complete with expected data and detailed experimental protocols, to ensure the precise structural elucidation of this compound.
The utilization of multiple, independent analytical techniques, known as orthogonal methods, provides a robust framework for structural confirmation. By leveraging the distinct physical and chemical principles of each method, researchers can build a comprehensive and confident profile of the target molecule, minimizing the risk of misidentification. This guide will focus on four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.
Data at a Glance: Predicted Spectroscopic and Crystallographic Data for this compound
To facilitate a clear comparison, the following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR analysis for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.28 | t (triplet) | 2H | Ar-H (ortho to F) |
| ~7.03 | t (triplet) | 2H | Ar-H (meta to F) |
| ~3.75 | s (singlet) | 2H | Ar-CH₂-N |
| ~3.60 | t (triplet) | 2H | N-CH₂-CH₂ |
| ~2.70 | t (triplet) | 2H | CH₂-CH₂-OH |
| ~1.70 | p (pentet) | 2H | N-CH₂-CH₂-CH₂ |
| ~2.50 (broad) | s (singlet) | 2H | -NH and -OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 (d, J ≈ 245 Hz) | C-F |
| ~135.5 (d, J ≈ 3 Hz) | Ar-C (ipso to CH₂) |
| ~130.5 (d, J ≈ 8 Hz) | Ar-CH (ortho to F) |
| ~115.0 (d, J ≈ 21 Hz) | Ar-CH (meta to F) |
| ~60.5 | CH₂-OH |
| ~53.0 | Ar-CH₂-N |
| ~49.0 | N-CH₂-CH₂ |
| ~32.0 | N-CH₂-CH₂-CH₂ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 183 | 40 | [M]⁺ (Molecular Ion) |
| 109 | 100 | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 152 | 30 | [M - CH₂OH]⁺ |
| 125 | 25 | [C₇H₇FN]⁺ |
| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |
Table 4: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 (broad) | Medium | O-H stretch (alcohol) |
| 3250 - 3400 (sharp) | Weak-Medium | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch |
| 1600, 1510, 1450 | Strong | Aromatic C=C bending |
| 1220 | Strong | C-F stretch |
| 1050 - 1150 | Strong | C-O stretch (primary alcohol) |
| 1100 - 1200 | Medium | C-N stretch |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of -2 to 12 ppm.
-
Employ a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 0 to 200 ppm.
-
Employ a 30° pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Utilize electron ionization at a standard energy of 70 eV.
-
Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 40 to 400 amu.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to distinguish between ions with similar masses.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. Compare the observed fragmentation with known fragmentation pathways for similar chemical classes.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the sample spectrum.
-
Spectral Range: Scan the mid-infrared region from 4000 to 400 cm⁻¹.
-
Resolution: Set the spectral resolution to 4 cm⁻¹.
-
Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-H, C-F, C-O, C-N, and aromatic C=C).
X-ray Crystallography
Single-Crystal X-ray Diffraction Protocol:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). This can be achieved through slow evaporation of a saturated solution in an appropriate solvent or solvent mixture, or by slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
-
Data Visualization and Analysis: Visualize the final crystal structure using software such as Mercury or Olex2. Analyze the molecular geometry, intermolecular interactions (e.g., hydrogen bonding), and crystal packing.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for employing these orthogonal methods to achieve unambiguous structural confirmation of this compound.
Caption: Workflow for the orthogonal confirmation of a chemical structure.
By systematically applying these orthogonal analytical methods, researchers can confidently determine the structure of this compound, ensuring the integrity and reliability of their scientific findings and paving the way for further investigation into its properties and potential applications.
A Comparative Guide to 3-(4-Fluorobenzylamino)-1-propanol and Structurally Related Molecules
In the landscape of drug discovery and development, the systematic evaluation of structurally similar molecules is paramount to identifying candidates with optimal efficacy and safety profiles. This guide provides a head-to-head comparison of 3-(4-Fluorobenzylamino)-1-propanol with analogous compounds, drawing upon established structure-activity relationships within the broader classes of benzylamines and propanolamines. Due to the limited publicly available data for this compound, this comparison leverages data from related molecules to project its potential biological activities and provides a framework for its experimental evaluation.
Molecular Overview and Predicted Activity
This compound belongs to the class of N-benzylalkanolamines. Its structure, featuring a fluorinated benzyl group attached to an aminopropanol moiety, suggests potential interactions with various biological targets. The presence of the fluorine atom on the benzene ring can significantly influence metabolic stability, lipophilicity, and binding affinity to target proteins.
Structurally related compounds, such as aryloxypropanolamines and phenylethanolamines, are well-established as ligands for beta-adrenergic receptors.[1][2] These receptors are crucial in regulating cardiovascular and respiratory functions. Benzylamine derivatives have also been investigated for a wide range of therapeutic applications, including as anti-cancer agents, anti-tuberculosis agents, and monoamine oxidase (MAO) inhibitors.[3][4][5] The structural motifs within this compound suggest it may exhibit activity in one or more of these areas.
Head-to-Head Comparison: A Predictive Analysis
To provide a comparative framework, we have selected representative molecules from the literature that share structural similarities with this compound. The following table summarizes their known biological activities and provides a predictive assessment for the title compound based on established structure-activity relationships.
| Molecule | Chemical Structure | Known/Predicted Biological Activity | Key Structural Features Influencing Activity | Reference |
| This compound | C10H14FNO | Predicted: Potential β-adrenergic receptor ligand; Potential MAO inhibitor. | Fluorine substitution may enhance metabolic stability and binding affinity. The secondary amine and propanol chain are common in β-receptor ligands. | - |
| Propranolol | C16H21NO2 | β-adrenergic antagonist (non-selective) | Naphthyloxypropanolamine structure. The isopropyl group on the amine is critical for high-potency β-blockade. | [6] |
| Pargyline | C11H13N | Monoamine Oxidase B (MAO-B) inhibitor | N-propargylbenzylamine structure. The propargyl group is key for irreversible inhibition of MAO-B. | [5] |
| F10503LO1 (a benzylamine derivative) | Proprietary | Anti-cancer (melanoma) | Specific benzylamine pharmacophore with demonstrated pro-apoptotic and anti-proliferative effects. | [3] |
| 3-Ethoxy-2-hydroxy-N-(2-fluorophenyl)benzylamine | C15H16FNO2 | Anti-tuberculosis (potential) | Substituted benzylamine core. Halogenation and ethoxy groups influence lipophilicity and target interaction. | [4][7] |
Note: The predicted activities for this compound are hypothetical and require experimental validation.
Experimental Protocols
To experimentally evaluate the predicted biological activities of this compound and its analogs, the following standard experimental protocols are recommended.
Beta-Adrenergic Receptor Binding Assay
This assay determines the affinity of a compound for beta-adrenergic receptors.
Objective: To measure the binding affinity (Ki) of the test compounds to β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2 adrenergic receptors.
-
Radioligand, e.g., [³H]-dihydroalprenolol (DHA).
-
Test compounds (this compound and analogs).
-
Propranolol (as a positive control).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or control.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B.
Objective: To determine the IC50 values of the test compounds for the inhibition of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrate, e.g., kynuramine for MAO-A and benzylamine for MAO-B.
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric method).
-
Test compounds.
-
Pargyline (as a positive control for MAO-B inhibition).
-
Clorgyline (as a positive control for MAO-A inhibition).
-
Phosphate buffer (pH 7.4).
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls.
-
Pre-incubate the MAO-A or MAO-B enzyme with the test compounds or controls for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the substrate and the Amplex® Red reagent.
-
Incubate the reaction mixture at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 545 nm excitation, 590 nm emission) at several time points.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration.
Visualizing Potential Mechanisms
To conceptualize the potential mechanism of action, the following diagrams illustrate a generic G-protein coupled receptor (GPCR) signaling pathway, which is relevant for adrenergic receptors, and a general workflow for screening chemical compounds.
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
Caption: A general workflow for in vitro screening of chemical compounds.
References
- 1. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
Confirming Target Engagement of 3-(4-Fluorobenzylamino)-1-propanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the target engagement of 3-(4-Fluorobenzylamino)-1-propanol. Due to the limited publicly available data on this specific compound, this document outlines a predictive comparison based on the known biological activities of structurally similar molecules. The primary hypothesized targets, based on the shared benzylamino-propanol scaffold, are Beta-Adrenergic Receptors and Monoamine Oxidase (MAO) enzymes .
This guide will compare the hypothetical engagement of this compound with well-characterized alternative compounds: Propranolol , a non-selective β-adrenergic receptor antagonist, and Pargyline , a selective MAO-B inhibitor. The provided experimental data for these alternatives will serve as a benchmark for future studies on this compound.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activities of the comparator compounds, Propranolol and Pargyline, against their respective targets. This provides a quantitative baseline for evaluating the potential efficacy and selectivity of this compound.
| Compound | Target(s) | Assay Type | Measured Value (IC50/Ki) | Reference |
| Propranolol | β1-Adrenergic Receptor | Radioligand Binding | Ki: 2.4 nM | |
| β2-Adrenergic Receptor | Radioligand Binding | Ki: 0.52 nM[1] | ||
| Pargyline | Monoamine Oxidase-B (MAO-B) | Enzymatic Assay | IC50: 404 nM | [2] |
| Monoamine Oxidase-A (MAO-A) | Enzymatic Assay | >1000 µM (low affinity) | ||
| This compound | Hypothesized: β-Adrenergic Receptors and/or Monoamine Oxidases | - | Data not available | - |
Experimental Protocols
To empirically determine the target engagement of this compound, the following detailed experimental protocols are recommended.
Beta-Adrenergic Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for β-adrenergic receptors.
Materials:
-
HEK293 cells expressing human β1 and β2 adrenergic receptors
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Radioligand: [3H]-CGP12177 (non-selective β-antagonist)
-
Non-specific binding control: Propranolol (10 µM)
-
Test compound: this compound
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension
-
50 µL of [3H]-CGP12177 at a final concentration equal to its Kd
-
50 µL of binding buffer (for total binding), 10 µM Propranolol (for non-specific binding), or varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
This protocol determines the inhibitory activity (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (Promega), including MAO substrate and Luciferin Detection Reagent
-
Test compound: this compound
-
Positive controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Assay Setup: In a white opaque 96-well plate, add the following to each well:
-
12.5 µL of MAO Reaction Buffer
-
12.5 µL of varying concentrations of this compound or a positive control.
-
25 µL of MAO-A or MAO-B enzyme solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
-
Luminescence Reading: Incubate for 20 minutes at room temperature and then measure the luminescence using a luminometer.
-
Data Analysis: The amount of light produced is directly proportional to the MAO activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the hypothesized targets of this compound.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Monoamine Oxidase Metabolic Pathway.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the target engagement of a novel compound.
References
Independent Verification of 3-(4-Fluorobenzylamino)-1-propanol Research Findings: A Comparative Analysis with Propranolol
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of 3-(4-Fluorobenzylamino)-1-propanol and the well-characterized beta-blocker, propranolol. Due to the limited publicly available research data on this compound, this document leverages propranolol as a structural and functional analogue to provide a framework for potential research and evaluation. The information presented herein is intended to guide independent verification efforts and facilitate further investigation into the pharmacological profile of novel benzylamino propanol derivatives.
Compound Comparison: Physicochemical Properties
A direct comparison of quantitative data for this compound is not possible due to the absence of published research. The following table provides the physicochemical properties of the parent compound, 3-(Benzylamino)-1-propanol, and the established drug, propranolol, to serve as a baseline for characterization.
| Property | 3-(Benzylamino)-1-propanol | Propranolol |
| Molecular Formula | C10H15NO[1] | C16H21NO2[2] |
| Molecular Weight | 165.23 g/mol [1] | 259.34 g/mol [2] |
| CAS Number | 4720-29-0[1] | 525-66-6 |
| Structure | A propanolamine with a benzylamino group. | A propanolamine with a naphthalen-1-yloxy group and an isopropylamino group.[2] |
Synthesis and Experimental Protocols
Synthesis of Benzylamino Propanol Derivatives
The synthesis of 3-(benzylamino)propanol derivatives can be achieved through various established chemical routes. A general approach involves the reaction of a primary or secondary amine with a suitable propanol derivative. For instance, the synthesis of 3-(benzylmethylamino)-1-propanol has been described involving the reaction of N-benzylmethylamine with 3-bromopropanol.[3]
A plausible synthetic route for this compound would involve the reductive amination of 3-amino-1-propanol with 4-fluorobenzaldehyde.
Experimental Workflow: Synthesis of a Benzylamino Propanol Derivative
Caption: General workflow for the synthesis of this compound.
Synthesis of Propranolol and its Analogs
The synthesis of propranolol and its derivatives has been extensively documented. A common method involves the reaction of 1-naphthol with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine.[4][5][6][7] Fluorinated analogs of propranolol have been synthesized by reacting 1'-(2,3-epoxypropoxy)naphthalene with the appropriate fluorinated amine.[8]
Biological Activity and Mechanism of Action
While no specific biological activity has been reported for this compound, its structural similarity to propranolol suggests a potential interaction with adrenergic receptors.
Propranolol: A Non-Selective Beta-Adrenergic Antagonist
Propranolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors.[9][10][11][12] This blockade of beta-receptors inhibits the effects of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate, blood pressure, and myocardial contractility.[10] Its ability to cross the blood-brain barrier also allows it to exert effects on the central nervous system, which is relevant for its use in anxiety and migraine prevention.
Signaling Pathway: Beta-Adrenergic Receptor Blockade by Propranolol
Caption: Propranolol competitively blocks catecholamine binding to beta-adrenergic receptors.
Experimental Protocols for Biological Evaluation
To independently verify the potential biological activity of this compound, a series of in vitro and in vivo assays, similar to those used for characterizing beta-blockers, would be necessary.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of the compound for β1 and β2 adrenergic receptors. This can be performed using radioligand binding assays with membranes from cells expressing these receptors.[13]
-
Functional Assays: To assess the functional consequence of receptor binding (antagonism or agonism). This can be measured through downstream signaling events, such as cAMP production or β-arrestin recruitment assays.[14][15]
Experimental Workflow: In Vitro Characterization
Caption: Workflow for determining the in vitro pharmacological profile of a test compound.
In Vivo Models
-
Animal Models of Hypertension and Tachycardia: To evaluate the effect of the compound on blood pressure and heart rate in animal models, such as spontaneously hypertensive rats or isoproterenol-induced tachycardia models.[16]
-
Myocardial Infarction Models: To assess the potential cardioprotective effects of the compound in models of myocardial infarction.[17]
Structure-Activity Relationship (SAR) of Beta-Blockers
The biological activity of beta-blockers is highly dependent on their chemical structure. Key structural features that influence activity include:
-
Aromatic Ring: The nature and substitution pattern on the aromatic ring are crucial for affinity and selectivity.[18][19]
-
Oxypropanolamine Side Chain: The presence of the –OCH2– group between the aromatic ring and the ethylamine side chain is a common feature of many potent beta-blockers.[18] The stereochemistry of the hydroxyl group is also critical for activity.[19]
-
Amine Substituent: A secondary amine with a bulky substituent (e.g., isopropyl or tert-butyl) is generally required for optimal antagonist activity.[18][20]
The 4-fluoro substitution on the benzyl ring of this compound could potentially influence its pharmacokinetic and pharmacodynamic properties compared to the non-fluorinated parent compound. Fluorination is known to affect properties such as lipophilicity and metabolic stability.[8]
Conclusion
While direct experimental data for this compound is currently unavailable, this guide provides a framework for its independent verification by drawing comparisons with the well-established beta-blocker, propranolol. The provided synthetic strategies, proposed biological evaluation protocols, and insights into the structure-activity relationships of related compounds offer a starting point for researchers to systematically investigate the pharmacological profile of this and other novel benzylamino propanol derivatives. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.
References
- 1. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(BENZYLMETHYLAMINO)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. [PDF] Facile Synthesis of Propranolol and Novel Derivatives | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. WO1997018184A1 - Fluorinated propranolol and related methods - Google Patents [patents.google.com]
- 9. Propranolol - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Propranolol Hydrochloride? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Left ventricular remodeling after myocardial infarction: characterization of a swine model on beta-blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacy180.com [pharmacy180.com]
- 19. academic.oup.com [academic.oup.com]
- 20. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
The Impact of Fluorination on the ADME Properties of Benzylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Key ADME Parameter Comparison
The following table summarizes quantitative data from various studies, illustrating the impact of fluorination on key ADME properties. It is important to note that the compounds being compared may belong to different chemical series, but the data collectively demonstrates the potential benefits of incorporating fluorine into benzylamine-containing molecules.
| ADME Parameter | Compound Structure/Series | Non-Fluorinated Value | Fluorinated Value | Fold Change/Improvement | Reference |
| Metabolic Stability (% remaining after 60 min in HLM) | Pyrazolo[3,4-d]pyrimidines | < 80% (Parent Compound 1) | Higher than parent (Compound 5 with 4-fluorobenzylamino) | Improvement in stability | [2] |
| Permeability (PAMPA, Pe (10⁻⁶ cm/s)) | Pyrrole-based MK2 Inhibitors | ~1 | ~10 (Fluoro-analog 19) | ~10-fold increase | [3] |
| Solubility (g/L) | Pyrrole-based MK2 Inhibitors | 0.004 (Compound 1) | 0.032 (Fluoro-analog 19) | 8-fold increase | [3] |
| In Vivo Clearance (rat, mL/min/kg) | Pyrrole-based MK2 Inhibitors | 100 (Compound 1) | 11 (Fluoro-analog 19) | ~9-fold decrease | [3] |
| Oral Exposure (rat, AUC, nM·h) | Pyrrole-based MK2 Inhibitors | 121 (Compound 1) | 3486 (Fluoro-analog 19) | ~29-fold increase | [3] |
HLM: Human Liver Microsomes; PAMPA: Parallel Artificial Membrane Permeability Assay; AUC: Area Under the Curve.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard in vitro ADME assays used in drug discovery.[4]
Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[5][6]
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound.
-
Data Interpretation: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) and intrinsic clearance (CLint) are then determined from the rate of disappearance of the compound.[7]
Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.[8]
-
Incubation Mixture: A specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6) is incubated with human liver microsomes in the presence of a range of concentrations of the test compound.
-
Reaction Initiation and Incubation: The reaction is initiated by adding a NADPH-regenerating system and incubated at 37°C for a specific duration.
-
Reaction Termination: The reaction is stopped by the addition of a cold solvent.
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the metabolite formation (IC50) is calculated by fitting the data to a dose-response curve. Compounds are often categorized as potent (IC50 < 1 µM), moderate (1 µM < IC50 < 10 µM), or weak (IC50 > 10 µM) inhibitors.[9]
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of orally administered drugs.[10][11]
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semipermeable filter inserts for approximately 21 days, during which they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Assay Setup: The inserts containing the Caco-2 cell monolayer are placed in a well plate, creating an apical (upper) and a basolateral (lower) compartment.
-
Compound Addition: The test compound is added to the apical compartment to assess its permeability from the apical to the basolateral side (A-to-B), which simulates absorption. To assess efflux, the compound is added to the basolateral compartment, and its transport to the apical side (B-to-A) is measured.
-
Sampling: Samples are taken from the receiver compartment at specific time points (e.g., 2 hours).
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-to-A / Papp A-to-B) is also determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.
Plasma Protein Binding (PPB) Assay
This assay measures the extent to which a drug binds to proteins in the blood plasma, which affects its distribution and availability to reach its target.
-
Method: Rapid Equilibrium Dialysis (RED) is a common method.
-
Procedure: The test compound is added to plasma in one chamber of a RED device, which is separated by a semipermeable membrane from a buffer-containing chamber. The device is incubated at 37°C until equilibrium is reached.
-
Analysis: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) in plasma is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.
Caption: Workflow for In Vitro Metabolic Stability Assay.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. enamine.net [enamine.net]
- 11. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
Evaluation of 3-(4-Fluorobenzylamino)-1-propanol's Selectivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the selectivity profile of the novel compound, 3-(4-Fluorobenzylamino)-1-propanol. Due to the limited publicly available data on this specific molecule, this document presents a hypothetical selectivity profile and outlines the essential experimental protocols required for its empirical determination. The comparative analysis is performed against well-characterized monoamine transporter inhibitors, providing a benchmark for its potential therapeutic applications.
Comparative Selectivity Profile
The following table summarizes a hypothetical selectivity profile of this compound against established monoamine transporter inhibitors. The data is presented as inhibition constants (Ki, nM) from radioligand binding assays and as potency (IC50, nM) from functional uptake assays.
Table 1: Comparative Binding Affinity (Ki, nM) at Monoamine Transporters
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity Ratio | SERT/NET Selectivity Ratio |
| This compound (Hypothetical) | 25 | 500 | 150 | 20 | 6 |
| Fluoxetine | 1 | 230 | 160 | 230 | 160 |
| Sertraline | 0.29 | 25 | 420 | 86 | 1448 |
| Bupropion | >10000 | 526 | 1990 | N/A | N/A |
| Desipramine | 118 | 7700 | 0.8 | 0.015 | 147.5 |
Table 2: Comparative Functional Potency (IC50, nM) in Monoamine Uptake Assays
| Compound | SERT Uptake Inhibition (IC50, nM) | DAT Uptake Inhibition (IC50, nM) | NET Uptake Inhibition (IC50, nM) |
| This compound (Hypothetical) | 45 | 850 | 250 |
| Fluoxetine | 3.5 | 350 | 200 |
| Sertraline | 0.8 | 40 | 600 |
| Bupropion | >10000 | 800 | 2500 |
| Desipramine | 200 | 9000 | 1.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the selectivity profile of this compound.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a test compound for a specific receptor or transporter.[1][2][3][4]
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Test compound: this compound.
-
Reference compounds: Fluoxetine, Sertraline, Bupropion, Desipramine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM Paroxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound. For total binding, no competing ligand is added. For non-specific binding, a high concentration of a specific inhibitor is added.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Uptake Assays
Functional assays are essential to determine whether a compound acts as an inhibitor or a substrate of the transporter.[5][6]
Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of serotonin, dopamine, and norepinephrine by their respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET, plated in 96-well plates.
-
Radiolabeled substrates: [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine.
-
Test compound: this compound.
-
Reference compounds.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Stop solution (e.g., ice-cold buffer).
-
Cell harvester and filters or a microplate scintillation counter.
Procedure:
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or reference compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C to ensure measurement of the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold stop solution.
-
Lysis and Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled substrate.
Visualizations
Signaling Pathway
Caption: Action of this compound on monoamine transporters.
Experimental Workflow
Caption: Workflow for determining the selectivity profile of a test compound.
Logical Relationship of Comparison
Caption: Logical framework for the comparative evaluation of selectivity.
References
- 1. Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl 2-(dibenzylamino)-3-phenylpropanoate | 96468-81-4 | Benchchem [benchchem.com]
- 3. Synthesis of 3-amino-2-(3-indolyl)propanol and propanoate derivatives and preliminary cardiovascular evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 6. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]
Comparative Analysis of Structural Analogs of 3-(4-Fluorobenzylamino)-1-propanol and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural analogs of 3-(4-fluorobenzylamino)-1-propanol, focusing on their synthesis and biological activities. The information is compiled from various studies on structurally related compounds to elucidate the structure-activity relationships (SAR) of key chemical motifs.
Introduction
This compound is a chemical scaffold of interest in medicinal chemistry due to its potential for modification to target a variety of biological receptors and enzymes. The core structure consists of a 4-fluorobenzyl group, an amino linker, and a propanol moiety. Variations in these three key areas can significantly impact the compound's pharmacological profile. This guide explores the biological activities of related structures, providing insights into how different substitutions influence their efficacy and selectivity as dopamine receptor ligands, sodium channel blockers, and β-adrenergic receptor agonists.
Data Presentation: Comparison of Biological Activities
The following table summarizes the biological activities of various structural analogs related to this compound. The data is extracted from studies investigating the effects of modifications to the aromatic ring, the amino linker, and the alkyl chain.
| Compound/Analog Class | Target | Key Structural Features | Activity (IC₅₀/Kᵢ/pEC₅₀) | Reference |
| N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives | Dopamine D2 Receptor | 4-fluoro-3-hydroxyphenyl group, N-n-propyl and N-substituted phenylethyl/cyclohexylethyl/phenylpropyl groups | Kᵢ values for D2 receptor binding, selective over D1 | [1] |
| 3-amino-1-(5-indanyloxy)-2-propanol derivatives | Neuronal Na⁺ Channels | 3-amino-2-propanol backbone with a 5-indanyloxy group and various N-substituents including benzimidazole moieties | Potent Na⁺ channel blocking activity | [2] |
| Aryloxypropanol-amine derivatives | β3-Adrenergic Receptor | Aryloxypropanolamine core with various substituents on the aryl ring and the amine | pEC₅₀ values for agonistic activity at the β3-AR | [3] |
| N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide analogs | TRPV1 | N-benzyl moiety with substitutions on the phenyl ring, propanamide structure | Kᵢ values for TRPV1 antagonism | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Dopamine Receptor Binding Assay: [1]
-
Preparation of Rat Striatum Homogenates: Male Wistar rats were sacrificed, and the striata were dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in the same buffer.
-
Binding Assays: For D2 receptor binding, homogenates were incubated with [³H]spiperone and various concentrations of the test compounds. For D1 receptor binding, [³H]SCH 23390 was used as the radioligand.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known ligand (e.g., (+)-butaclamol for D2). The inhibition constants (Kᵢ) were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Neuronal Sodium Channel Inhibition Assay: [2]
-
Cell Culture: Neuronal cells expressing voltage-gated sodium channels were used.
-
Electrophysiology: Whole-cell patch-clamp recordings were performed to measure sodium currents.
-
Assay Protocol: The test compounds were applied to the cells, and the inhibition of the sodium current was measured at various concentrations to determine the IC₅₀ values.
β3-Adrenergic Receptor Agonist Activity Assay: [3]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells expressing the human β3-adrenergic receptor were used.
-
cAMP Accumulation Assay: Cells were incubated with the test compounds at various concentrations. The intracellular cyclic adenosine monophosphate (cAMP) levels were then measured using a competitive enzyme immunoassay kit.
-
Data Analysis: The concentration-response curves were plotted, and the pEC₅₀ (-logEC₅₀) values were determined.
TRPV1 Antagonism Assay: [4]
-
Cell Culture: CHO cells expressing either rat or human TRPV1 were maintained in appropriate culture media.
-
Calcium Influx Assay: Cells were loaded with a calcium-sensitive fluorescent dye. The influx of calcium in response to a TRPV1 agonist (e.g., capsaicin) in the presence of varying concentrations of the test compounds was measured using a fluorometric imaging plate reader.
-
Data Analysis: The IC₅₀ values for the inhibition of the agonist-induced calcium influx were calculated.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationships of the discussed compounds.
Caption: Structure-Activity Relationship Overview.
Caption: General Experimental Workflow.
Conclusion
The biological activity of compounds structurally related to this compound is highly dependent on the nature of the substituents on the aromatic ring, the amino group, and the propanol backbone. N-substitution on the amino group of fluorophenylethylamine analogs significantly influences their affinity and selectivity for dopamine receptors[1]. The propanolamine scaffold is a key feature in compounds targeting β-adrenergic receptors and sodium channels, with the specific substitutions determining their potency and functional effects[2][3]. This comparative guide highlights the importance of systematic structural modifications in the design of novel therapeutic agents and provides a foundation for further research in this area.
References
- 1. Structure-activity relationships of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(4-Fluorobenzylamino)-1-propanol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3-(4-Fluorobenzylamino)-1-propanol, a halogenated organic compound, adherence to proper disposal protocols is crucial. This guide provides a comprehensive, step-by-step approach to safely manage and dispose of this substance, aligning with standard laboratory safety practices and regulatory requirements.
I. Hazard Identification and Risk Assessment
Key Hazard Considerations:
-
Halogenated Compound: The presence of fluorine classifies this compound as a halogenated organic substance. Halogenated compounds require specific disposal routes, typically incineration at high temperatures, to prevent the formation of toxic byproducts.[1][2] They should not be mixed with non-halogenated solvent waste.[1][2][3][4]
-
Amine and Alcohol Functionalities: The amino and hydroxyl groups may impart corrosive and irritant properties. Similar compounds can cause skin and eye irritation or damage.
-
General Organic Compound Hazards: Like many organic compounds, it may be flammable and could release toxic fumes upon decomposition.
A thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This includes reviewing any available toxicological data for structurally similar compounds and consulting your institution's Environmental Health and Safety (EHS) department.
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[5][7] |
III. Segregation and Collection of Waste
Proper segregation of chemical waste at the source is a critical step in safe disposal.[8][9]
Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.[1][3] The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.[8][9]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[3] Do not use abbreviations. If mixed with other halogenated solvents, list all components and their approximate percentages.
-
Collection: Collect the waste in the designated container, ensuring it is kept closed when not in use.[8][9][10] Store the container in a designated satellite accumulation area (SAA) within the laboratory.[8][10] This area should be away from ignition sources and incompatible chemicals.[8]
IV. Storage of Chemical Waste
Proper storage of hazardous waste is regulated and essential for safety.
| Storage Guideline | Description |
| Container Integrity | Use containers that are in good condition, compatible with the chemical, and have a secure, screw-top cap.[8][9] |
| Container Fullness | Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion. |
| Segregation in Storage | Store halogenated waste separately from non-halogenated waste, acids, bases, and oxidizers.[4][8] |
| Location | Keep waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10] The SAA should be inspected weekly for leaks.[8] |
| Duration | Containers can remain in the SAA for up to one year, provided the volume does not exceed 55 gallons. Once a container is full, it must be removed within three days.[8] |
V. Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[10][11][12]
Step-by-Step Disposal Protocol:
-
Waste Minimization: Before beginning experiments, plan to minimize the generation of waste.[10] Order only the necessary amount of the chemical.
-
Segregation and Collection: Follow the segregation and collection procedures outlined in Section III.
-
Request Pickup: Once the waste container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[10] Follow their specific procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any required waste manifests or tags provided by your EHS office. This documentation typically includes the chemical name, quantity, and hazard information.
VI. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Prevent entry into the affected area.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
- 1. bucknell.edu [bucknell.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 3-(4-Fluorobenzylamino)-1-propanol
Essential Safety and Handling Guide for 3-(4-Fluorobenzylamino)-1-propanol
This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar aminopropanol and propanol compounds.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound.
| Protection Type | Recommended Equipment | Purpose | Citation |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch). | To protect against chemical splashes that could cause serious eye damage. | [1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat or gown. | To prevent skin contact, which can cause burns or irritation. | [3][4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhaling vapors or mists, use a NIOSH-approved respirator with appropriate cartridges (e.g., ABEK type). | To protect against respiratory tract irritation and other potential toxic effects from inhalation. | [1][3] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. | [2][3] |
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is essential to maintain a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any vapor or mist.[6]
-
Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge, as propanol compounds can be flammable.
-
Hygiene: Wash hands thoroughly after handling the chemical, especially before breaks and at the end of the workday. Do not eat, drink, or smoke in the handling area.[6][7]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Opened Containers: If a container is opened, it must be carefully resealed and kept upright to prevent leakage.
-
Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[5]
Disposal Plan
Improper disposal of this compound can pose a significant environmental and health risk.[8]
-
Hazardous Waste: This chemical should be disposed of as hazardous waste. Do not pour it down the drain.[6][8]
-
Containment: Collect the waste in a suitable, clearly labeled, and closed container.[8]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[5][8]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
It is imperative to show the Safety Data Sheet (SDS) for a similar compound to the attending medical professional.[6]
Visual Workflows
The following diagrams illustrate the key safety and handling procedures.
Caption: PPE selection workflow based on hazard assessment.
Caption: Step-by-step workflow for safe handling and disposal.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
